A Technical Guide to the Thermodynamic Properties of the Lanthanum-Nickel System
For Researchers, Scientists, and Materials Development Professionals This technical guide provides a comprehensive overview of the thermodynamic properties of the lanthanum-nickel (La-Ni) binary alloy system. The La-Ni s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Materials Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of the lanthanum-nickel (La-Ni) binary alloy system. The La-Ni system is of significant scientific and industrial interest, primarily due to the exceptional hydrogen storage capabilities of compounds like LaNi₅. A thorough understanding of the system's thermodynamics is critical for the synthesis, optimization, and application of these advanced materials. This document summarizes key thermodynamic data, outlines experimental methodologies for their determination, and presents logical and experimental workflows.
Thermodynamic Data of La-Ni Intermetallic Compounds
The La-Ni system is characterized by the formation of several stable intermetallic compounds. The thermodynamic stability of these phases is crucial for predicting their behavior during synthesis and application. The standard enthalpies of formation (ΔfH°), a key measure of compound stability, have been determined experimentally for several La-Ni intermetallics.
Table 1: Standard Enthalpies of Formation of La-Ni Intermetallic Compounds at 298.15 K
Note: The values represent the standard molar enthalpies of formation.
In addition to formation enthalpies, the standard entropies of key compounds, particularly those involved in hydrogen storage systems, have been measured. These values are essential for calculating Gibbs free energy and predicting reaction spontaneity under various conditions.
Table 2: Standard Entropies of LaNi₅ and its Hydrides at 298.15 K
The La-Ni Phase Diagram and Intermetallic Relationships
The phase diagram of the La-Ni system reveals the existence of at least eight intermetallic compounds: La₃Ni, La₇Ni₃, LaNi, La₂Ni₃, LaNi₂, LaNi₃, La₂Ni₇, and LaNi₅.[3] The relationships between these compounds dictate the microstructures and properties of La-Ni alloys. The formation of these compounds is a result of specific thermodynamic driving forces at different compositions and temperatures.
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Crystal Structure of LaNi₅ and Its Hydrides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of the intermetallic compound Lanthanum Pentanickel (LaNi₅) and its corresponding hydrides. LaNi₅ is a prototypical material for hydrogen storage applications due to its ability to reversibly absorb and desorb significant amounts of hydrogen at near-ambient conditions. Understanding its structural properties is fundamental to optimizing its performance for various applications, including energy storage and purification systems.
Crystal Structure of LaNi₅
LaNi₅ crystallizes in the hexagonal CaCu₅-type structure.[1] This structure is characterized by a hexagonal lattice with the space group P6/mmm (No. 191).[2][3] The lanthanum atoms are located at the origin of the unit cell, while the nickel atoms occupy two distinct crystallographic sites.[2] This arrangement creates specific interstitial sites within the lattice that can accommodate hydrogen atoms.
The calculated ground state lattice parameters for LaNi₅ are a = 5.001 Å and c = 3.986 Å, which show good agreement with experimental data.[4] The unit cell contains one formula unit of LaNi₅.[2]
LaNi₅ is renowned for its ability to readily absorb hydrogen, forming a metal hydride. This process, known as hydrogenation, is reversible and can be described by the following reaction:
LaNi₅ + x/2 H₂ ↔ LaNi₅Hₓ
The initial exposure to hydrogen, termed "activation," can be a slow process but is crucial for achieving the material's full hydrogen storage capacity.[1] Subsequent absorption and desorption cycles are typically much faster. The hydrogenation process is exothermic, meaning heat is released during hydrogen absorption, and endothermic (requiring heat) for desorption.[2]
Upon exposure to hydrogen gas, LaNi₅ first forms a solid solution (α-phase) where hydrogen atoms dissolve interstitially in the metal lattice with minimal structural change. As the hydrogen pressure increases, a phase transition occurs to the hydride phase (β-phase), LaNi₅H₆.[5] This transition is characterized by a plateau in the pressure-composition-temperature (PCT) isotherm. Further increases in pressure can lead to the formation of hydrides with even higher hydrogen content, such as LaNi₅Hₓ (where x can be less than 9) under high-pressure conditions.[5][6]
Hydrogenation phase transition in the LaNi₅ system.
Crystal Structure of LaNi₅ Hydrides
The absorption of hydrogen into the LaNi₅ lattice induces significant structural changes. The unit cell expands to accommodate the interstitial hydrogen atoms, leading to a change in the crystal structure.
The most well-characterized hydride is LaNi₅H₆. The crystal structure transitions from hexagonal (P6/mmm) to a trigonal unit cell with the space group P31m (No. 157).[5] This structural transformation involves a distortion of the original LaNi₅ lattice. The hydrogen atoms occupy various interstitial sites, primarily octahedral sites coordinated by two lanthanum and four nickel atoms, and tetrahedral sites coordinated by two lanthanum and two nickel atoms.[5][7] The significant expansion of the unit cell during hydrogenation is a primary cause of the decrepitation (particle size reduction) of the material upon cycling.
Under very high pressures (e.g., 6 GPa), LaNi₅ can absorb up to 2.07 mass% of hydrogen, corresponding to the formation of LaNi₅H₉.[6]
Experimental Protocols for Structural Characterization
The determination of the crystal structures of LaNi₅ and its hydrides relies on several key experimental techniques.
X-ray Diffraction (XRD)
Purpose: XRD is the primary technique for determining the phase composition, crystal structure, and lattice parameters of the metallic alloy and its hydrides. It is used to track phase transitions during hydrogenation.
Methodology:
Sample Preparation: A fine powder of the LaNi₅ alloy is prepared. For air-sensitive samples, preparation is conducted in an inert atmosphere (e.g., a glovebox).[8] The powder is typically mounted on a zero-background sample holder.
Data Collection: The sample is placed in a powder diffractometer. For in-situ studies, the sample is housed in a specialized cell that allows for the control of hydrogen pressure and temperature. Diffraction patterns are collected using a monochromatic X-ray source (commonly Cu-Kα radiation) over a specified 2θ range.[9]
Data Analysis: The resulting diffraction pattern is analyzed to identify the Bragg peak positions. These peaks are indexed to determine the unit cell parameters.[6] Rietveld refinement is then used to refine the crystal structure model, including atomic positions and site occupancies of the metal atoms.
Neutron Diffraction
Purpose: While XRD is excellent for characterizing the heavy metal lattice, it is largely insensitive to the light hydrogen atoms. Neutron diffraction is essential for accurately locating the positions of hydrogen (or more commonly, deuterium (B1214612), which has a larger coherent scattering length) within the crystal lattice.[10][11]
Methodology:
Sample Preparation: A deuterated sample (LaNi₅Dₓ) is typically used to minimize incoherent scattering from hydrogen. The powder is loaded into a vanadium can, which is chosen for its low neutron scattering cross-section.
Data Collection: The experiment is performed at a neutron source (e.g., a nuclear reactor or spallation source). The sample is placed in a neutron powder diffractometer, often within a cryostat or furnace to control temperature and under deuterium gas pressure.
Data Analysis: Similar to XRD, the diffraction data is analyzed using Rietveld refinement. The scattering data allows for the precise determination of the crystallographic sites occupied by deuterium atoms and their occupancy factors.[12]
Pressure-Composition-Temperature (PCT) Analysis
Purpose: PCT analysis is used to determine the thermodynamic properties of the LaNi₅-H₂ system. It provides crucial data on hydrogen storage capacity, equilibrium pressures for absorption and desorption, and hysteresis.[6][13]
Methodology:
Apparatus: A Sievert's apparatus is the standard instrument for PCT measurements.[1] It consists of a calibrated gas reservoir, a sample reactor, pressure transducers, and temperature control systems.
Procedure:
A known mass of the activated LaNi₅ sample is placed in the reactor.
The system is evacuated to remove any residual gases.
A specific amount of hydrogen gas is introduced from the calibrated volume into the reactor at a constant temperature.
The system is allowed to reach equilibrium, and the final pressure is recorded.
The amount of hydrogen absorbed by the sample is calculated based on the pressure drop.
This process is repeated in steps to construct the absorption isotherm. The desorption isotherm is measured by systematically removing hydrogen from the sample.[13]
Experimental workflow for LaNi₅ hydride characterization.
An In-depth Technical Guide to the Electronic Properties of La-Ni Based Perovskites For: Researchers, Scientists, and Drug Development Professionals Abstract Lanthanum-nickel (La-Ni) based perovskites, with the represent...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Electronic Properties of La-Ni Based Perovskites
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Lanthanum-nickel (La-Ni) based perovskites, with the representative formula LaNiO₃, are a class of materials that have garnered significant interest due to their unique electronic properties. Unlike most other rare-earth nickelates which exhibit a metal-insulator transition, LaNiO₃ remains metallic and paramagnetic down to very low temperatures.[1][2] This behavior stems from the strong hybridization between Ni 3d and O 2p orbitals.[3] These materials are characterized by high electrical conductivity, thermal stability, and catalytic activity, making them suitable for a wide range of applications, including as conductive films, electrodes in solid oxide fuel cells (SOFCs), and catalysts.[3][4][5] The electronic properties of La-Ni based perovskites can be finely tuned by various strategies such as chemical doping, application of strain, and dimensional confinement in thin films, which can even induce a metal-insulator transition.[6][7][8] This guide provides a comprehensive overview of the core electronic properties, experimental methodologies for their characterization, and the key factors influencing their behavior.
Core Electronic Properties
LaNiO₃ is distinguished by its metallic nature, a rare feature for undoped 3d-transition-metal-based perovskite oxides.[9] This high conductivity is a result of the t₂g⁶e_g¹ low-spin configuration of Ni³⁺ and the strong covalent bonding between Ni³⁺ and O²⁻, which leads to the formation of an itinerant σ* band.[9] Recent studies on high-quality single crystals have confirmed that LaNiO₃ is not a "bad metal" but possesses high intrinsic conductivity and exhibits antiferromagnetic ordering at approximately 157 K, a rare combination in transition metal oxides.[1][2]
The electronic structure and transport properties are highly sensitive to several factors:
Doping: The substitution of La or Ni with other elements is a primary method to modulate the electronic properties. For instance, doping with titanium (Ti) at the Ni-site systematically increases resistivity while maintaining metallic behavior.[6] Conversely, doping with strontium (Sr) or calcium (Ca) can enhance electrical conductivity.[10][11] Iron (Fe) substitution can drive a composition-controlled metal-insulator transition.[9]
Stoichiometry and Defects: Oxygen vacancies play a crucial role. Sr-doping, for example, can introduce more oxygen vacancies, which in turn narrows the band gap.[3]
Strain and Dimensionality: In thin films, the electronic properties are significantly influenced by epitaxial strain from the substrate and by quantum confinement effects. A thickness-driven metal-insulator transition is commonly observed in ultrathin films.[8][12]
The relationship between these influencing factors and the resulting electronic properties is visualized in the diagram below.
Caption: Factors influencing the electronic properties of La-Ni perovskites.
Data on Electronic Properties
The following tables summarize key quantitative data on the electronic properties of various La-Ni based perovskite systems.
Table 1: Electrical Resistivity and Conductivity of LaNiO₃
The synthesis and characterization of La-Ni based perovskites involve a series of well-defined experimental procedures.
Synthesis Methods
Several methods are employed to synthesize La-Ni perovskites in various forms (nanoparticles, thin films, bulk crystals).
Sol-Gel Method:
Precursor Solution: Stoichiometric amounts of metal nitrates (e.g., La(NO₃)₃·6H₂O, Ni(NO₃)₂·6H₂O) are dissolved in a solvent like N,N-Dimethylformamide.[11]
Chelating Agent: A chelating agent such as citric acid or EDTA is added to the solution, followed by a polymerizing agent like ethylene (B1197577) glycol.
Gel Formation: The solution is heated and stirred until a viscous gel is formed.[11]
Calcination: The obtained gel is dried and then calcined in a furnace at high temperatures (e.g., 650-900 °C) for several hours to crystallize the perovskite phase.[11][14]
Metal-Organic Deposition (MOD) for Thin Films:
Precursor Film Deposition: A precursor solution is deposited onto a substrate (e.g., YSZ, LaAlO₃) via spin coating (e.g., 3000 rpm for 30 s).[15]
Pyrolysis: The coated substrate is heat-treated at a relatively low temperature (e.g., 300-450 °C) to decompose the organic materials.[15]
Annealing: A final annealing step is carried out at a higher temperature (e.g., 500-800 °C) in air to achieve the desired crystalline film.[15]
Pulsed Laser Deposition (PLD) for Thin Films:
Target Preparation: A dense polycrystalline target of the desired La-Ni perovskite composition is prepared.
Deposition: A high-power pulsed laser is focused on the target in a vacuum chamber. The ablated material forms a plasma plume that deposits onto a heated substrate placed opposite the target.[6]
Growth: Film growth occurs layer-by-layer on the substrate, allowing for precise thickness control.[6]
Characterization Techniques
A general workflow for characterizing the structural and electronic properties is depicted below.
Caption: Experimental workflow for perovskite characterization.
X-Ray Diffraction (XRD):
Protocol: A powdered sample or thin film is irradiated with monochromatic X-rays at varying angles (2θ). The diffracted X-rays are detected, and their intensity is plotted against the 2θ angle.
Purpose: To identify the crystalline phases, determine lattice parameters, and assess the orientation and strain in thin films.[4][15] The ideal perovskite structure of LaNiO₃ is rhombohedrally distorted, though it is often approximated by a pseudocubic lattice.[16]
Electrical Resistivity Measurement:
Protocol: The four-probe method is commonly used. Four equally spaced, collinear probes are placed on the sample surface. A constant current is passed through the outer two probes, and the voltage is measured across the inner two probes. Resistivity is calculated using the sample's geometry. Measurements are often performed over a wide temperature range.[9][15]
Purpose: To determine the electrical resistivity and its temperature dependence, which indicates whether the material is metallic (resistivity increases with temperature) or insulating/semiconducting (resistivity decreases with temperature).
X-ray Photoelectron Spectroscopy (XPS):
Protocol: The sample surface is irradiated with X-rays, causing the emission of core-level electrons. An electron energy analyzer measures the kinetic energy of these photoelectrons.
Purpose: To determine the elemental composition, chemical states, and valence states of the constituent elements (e.g., Ni³⁺/Ni²⁺ ratio) and to probe the density of states near the Fermi level.[3]
Crystal Structure
The fundamental building block of LaNiO₃ is the ABO₃ perovskite crystal structure. In its idealized cubic form, the 'A' site cation (La³⁺) is at the corners, the 'B' site cation (Ni³⁺) is at the body center, and the anions (O²⁻) are at the face centers, forming a network of corner-sharing NiO₆ octahedra. In reality, LaNiO₃ possesses a rhombohedrally distorted perovskite structure.[16]
Caption: Idealized perovskite crystal structure of LaNiO₃.
Conclusion
La-Ni based perovskites, particularly LaNiO₃, represent a fascinating class of materials with robust metallic conductivity and highly tunable electronic properties. The interplay between chemical composition, crystal structure, and external factors like strain provides a rich landscape for scientific investigation and technological application. A thorough understanding of the synthesis-structure-property relationships, guided by the experimental protocols detailed herein, is crucial for harnessing the full potential of these materials in next-generation electronic devices, energy conversion systems, and catalytic applications.
An In-Depth Technical Guide on the Gibbs Free Energy of Formation for La-Ni Compounds
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the Gibbs free energy of formation for various Lanthanum-Nickel (La-Ni) intermetallic compounds. U...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Gibbs free energy of formation for various Lanthanum-Nickel (La-Ni) intermetallic compounds. Understanding the thermodynamic stability of these compounds is crucial for their application in various fields, including hydrogen storage, battery electrodes, and catalysis. This document summarizes key quantitative data, details the experimental and computational methodologies used for their determination, and provides a visual representation of the workflow involved in these assessments.
Gibbs Free Energy of Formation: Data Summary
The Gibbs free energy of formation (ΔGf°) is a critical thermodynamic parameter that indicates the spontaneity of the formation of a compound from its constituent elements in their standard states. A negative ΔGf° value signifies that the formation of the intermetallic compound is a thermodynamically favorable process.
The following table summarizes the available thermodynamic data for several La-Ni compounds. The Gibbs free energy of formation has been calculated using the equation ΔGf° = ΔHf° - TΔSf°, where ΔHf° is the standard enthalpy of formation, T is the temperature in Kelvin, and ΔSf° is the standard entropy of formation.
Compound
Enthalpy of Formation (ΔHf°) (kJ/mol)
Standard Molar Entropy (S°) (J/mol·K) at 298.15 K
Calculated Gibbs Free Energy of Formation (ΔGf°) at 298.15 K (kJ/mol)
The determination of the Gibbs free energy of formation for La-Ni compounds relies on a combination of experimental techniques and computational modeling.
Experimental Methodologies
Calorimetry is a primary experimental technique for directly measuring the enthalpy of formation (ΔH_f°) of intermetallic compounds. High-temperature solution calorimetry is a commonly employed method.
Protocol for High-Temperature Solution Calorimetry:
Sample Preparation: Stoichiometric amounts of high-purity Lanthanum and Nickel are arc-melted in an inert atmosphere (e.g., argon) to synthesize the desired La-Ni intermetallic compound. The resulting ingot is typically annealed at a high temperature to ensure homogeneity. The phase purity of the synthesized compound is verified using X-ray Diffraction (XRD).
Calorimeter Setup: A high-temperature calorimeter, such as a Setaram AlexSYS or a similar instrument, is used. A liquid metal bath (e.g., molten aluminum or tin) is prepared inside the calorimeter at a constant high temperature (e.g., 1000 K).
Measurement of Heat of Solution of the Compound: A precisely weighed sample of the La-Ni compound is dropped into the molten metal bath. The heat evolved or absorbed during the dissolution of the compound is measured by the calorimeter. This provides the heat of solution of the alloy (ΔH_sol, alloy).
Measurement of Heat of Solution of Constituent Elements: In separate experiments, precisely weighed samples of pure Lanthanum and pure Nickel are dropped into the same molten metal bath at the same temperature. The heats of solution for the individual elements (ΔH_sol, La and ΔH_sol, Ni) are measured.
Calculation of Enthalpy of Formation: The standard enthalpy of formation of the La-Ni compound at the temperature of the calorimeter is calculated using Hess's law:
ΔH_f°(La_xNi_y) = x * ΔH_sol(La) + y * ΔH_sol(Ni) - ΔH_sol(La_xNi_y)
The EMF method is a powerful technique for directly determining the Gibbs free energy of formation. It involves measuring the potential difference in an electrochemical cell.
Protocol for EMF Measurement:
Electrochemical Cell Construction: A galvanic cell is constructed where the La-Ni alloy is one electrode, and a pure Lanthanum electrode serves as the reference. A molten salt electrolyte containing La³⁺ ions (e.g., a eutectic mixture of LiCl-KCl with LaCl₃) is used to ensure ionic conductivity. The cell can be represented as:
La(s) | La³⁺ in molten salt | La-Ni alloy(s)
Experimental Setup: The cell is placed in a furnace with precise temperature control. The electrodes are connected to a high-impedance voltmeter to measure the electromotive force (EMF or E) of the cell.
Data Acquisition: The EMF of the cell is measured at various constant temperatures. The system is allowed to reach thermal and chemical equilibrium at each temperature before a stable EMF reading is recorded.
Calculation of Gibbs Free Energy: The partial Gibbs free energy of Lanthanum in the alloy (ΔḠ_La) is directly related to the measured EMF by the following equation:
ΔḠ_La = -nFE
where 'n' is the number of electrons transferred (in this case, 3 for La³⁺), 'F' is the Faraday constant (96485 C/mol), and 'E' is the measured EMF.
Determination of Integral Gibbs Free Energy: By measuring the EMF for a series of alloys with different compositions, the integral Gibbs free energy of formation for the La-Ni compounds can be determined using the Gibbs-Duhem integration.
Computational Methodology: CALPHAD
The CALPHAD (CALculation of PHAse Diagrams) method is a computational approach that uses thermodynamic models to describe the Gibbs free energy of each phase in a system. These models are optimized using available experimental data.
Workflow for CALPHAD Thermodynamic Assessment:
Literature Review and Data Collection: A thorough review of the literature is conducted to collect all available experimental data for the La-Ni system. This includes phase diagram information (e.g., liquidus temperatures, phase boundaries), crystallographic data, and thermochemical data (e.g., enthalpies of formation, activities).
Thermodynamic Modeling: A suitable thermodynamic model is chosen for each phase in the La-Ni system.
Liquid Phase: The liquid phase is typically described by a substitutional solution model (e.g., the Redlich-Kister polynomial).
Intermetallic Compounds: Stoichiometric compounds are treated as phases with a single composition, while compounds with a range of homogeneity are described using sublattice models.
Parameter Optimization: The adjustable parameters in the Gibbs free energy models for each phase are optimized by fitting them to the collected experimental data using specialized software (e.g., Thermo-Calc, Pandat). This process aims to create a self-consistent thermodynamic database that can reproduce the experimental observations.
Phase Diagram and Thermodynamic Property Calculation: Once the thermodynamic database is established, it can be used to calculate the phase diagram of the La-Ni system and the thermodynamic properties, including the Gibbs free energy of formation for all stable compounds as a function of temperature and composition.
Visualization of Methodological Workflow
The following diagrams illustrate the logical workflow for the experimental and computational determination of the Gibbs free energy of formation for La-Ni compounds.
Experimental determination of Gibbs free energy of formation.
Computational determination of Gibbs free energy via CALPHAD.
Introduction to lanthanum nickelate perovskite catalysts.
An In-depth Technical Guide to Lanthanum Nickelate Perovskite Catalysts Executive Summary: Lanthanum nickelate (LaNiO₃) and its derivatives represent a versatile and highly promising class of perovskite-type oxide cataly...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to Lanthanum Nickelate Perovskite Catalysts
Executive Summary:
Lanthanum nickelate (LaNiO₃) and its derivatives represent a versatile and highly promising class of perovskite-type oxide catalysts. Characterized by their unique ABO₃ crystal structure, these materials offer exceptional thermal stability, tunable electronic properties, and remarkable catalytic activity for a wide range of critical industrial and environmental applications. Their primary advantage lies in the ability to exsolve active nickel nanoparticles in situ under reducing conditions, creating highly dispersed and stable catalytic sites that are resistant to coking and sintering. This guide provides a comprehensive technical overview of lanthanum nickelate catalysts, detailing their synthesis, characterization, and performance in key applications such as the dry reforming of methane (B114726) (DRM) and electrochemical oxygen evolution/reduction reactions (OER/ORR). It is intended for researchers, scientists, and professionals in catalysis and materials science seeking a deeper understanding of these advanced materials.
Introduction to Perovskite-Type Catalysts
Perovskite oxides are a class of materials with the general formula ABO₃, where 'A' is typically a rare earth or alkaline earth metal cation, and 'B' is a transition metal cation. The ideal perovskite structure is cubic, with the larger A-site cation at the cube corners, the smaller B-site cation at the body center, and oxygen anions at the face centers. This structure, however, can distort into various other symmetries (e.g., rhombohedral, orthorhombic) depending on the ionic radii of the constituent ions.[1]
The key advantages of perovskites as catalysts or catalyst precursors include:
High Thermal Stability: The crystalline lattice is stable at high temperatures required for many catalytic reactions.
Compositional Flexibility: A wide variety of elements can be substituted into the A and B sites, allowing for precise tuning of catalytic and electronic properties.[2][3]
Redox Properties: The B-site transition metal can often exist in multiple oxidation states, facilitating redox reactions.
Oxygen Mobility: The structure can accommodate oxygen vacancies, which play a crucial role in oxidation reactions.
The Lanthanum Nickelate (LaNiO₃) System
Lanthanum nickelate (LaNiO₃) is the most widespread nickel-based perovskite oxide used as a catalyst precursor.[3] In this system, La³⁺ is the A-site cation and Ni³⁺ is the B-site cation. The LaNiO₃ structure is typically a rhombohedral distortion of the ideal cubic perovskite lattice.[1][4] A related family, the Ruddlesden-Popper (RP) layered perovskites (A₂BO₄), such as La₂NiO₄, consist of alternating perovskite (LaNiO₃) and rock salt (LaO) layers.[2][4] These layered structures are also highly active, particularly for electrochemical reactions.[2]
The catalytic utility of LaNiO₃ often stems from its decomposition under reducing conditions to form highly dispersed metallic nickel (Ni⁰) nanoparticles supported on a lanthanum oxide (La₂O₃) matrix.[5][6] This in situ generation of the active phase prevents the agglomeration of Ni particles, a common cause of deactivation in conventionally prepared supported catalysts.
Application Notes and Protocols: Preparation of LaNiO3 Perovskite Catalysts for Methane Reforming
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of Lanthanum Nickelate (LaNiO3) perovskite catalysts and summarize their performance in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Lanthanum Nickelate (LaNiO3) perovskite catalysts and summarize their performance in methane (B114726) reforming applications, a critical process for producing synthesis gas (syngas), a key precursor in various industrial chemical syntheses.
Introduction
Perovskite-type oxides, with the general formula ABO3, have garnered significant interest as catalyst precursors due to their high thermal stability, mechanical strength, and the ability to finely tune their catalytic properties.[1][2] LaNiO3, in particular, has emerged as a promising catalyst for methane reforming (both steam and dry reforming) due to its ability to form highly dispersed nickel nanoparticles on a stable lanthanum oxide support upon reduction.[3][4] This in-situ formation of the active catalyst can lead to enhanced activity, stability, and resistance to coke formation, a common issue with conventional nickel-based catalysts.[3][5][6] The synthesis method and calcination conditions play a crucial role in determining the final properties and catalytic performance of the LaNiO3 material.[1][7]
Experimental Protocols
Several methods have been successfully employed for the synthesis of LaNiO3 perovskite catalysts. The choice of method can influence the catalyst's properties such as surface area, crystallite size, and ultimately its catalytic performance.[1][8] Below are detailed protocols for some of the most common synthesis techniques.
Sol-Gel Method (Citrate Method)
The sol-gel method is a widely used technique for synthesizing perovskite oxides, offering good control over stoichiometry and leading to homogenous products.[8][9][10]
Acetic acid (optional, as a poly-dentate ligand)[11]
Protocol:
Precursor Solution Preparation: Dissolve stoichiometric amounts of La(NO3)3·6H2O and Ni(NO3)2·6H2O in deionized water (or ethanol) with stirring.[11] The molar ratio of La to Ni should be 1:1.
Chelation: Add an aqueous solution of citric acid to the nitrate solution. The molar ratio of citric acid to total metal cations is typically between 1 and 2.
Gel Formation: Heat the solution at 60-80 °C with continuous stirring to evaporate the solvent and form a viscous gel.
Drying: Dry the gel in an oven at 100-120 °C overnight to remove residual water.
Calcination: Calcine the dried powder in a furnace in a static air atmosphere. A typical calcination procedure involves heating to 700-900 °C for 4-6 hours.[7][11] The heating rate can be controlled, for example, at 3 °C/min.[11]
Co-precipitation Method
The co-precipitation method is a relatively simple and cost-effective technique for producing perovskite powders.[12][13]
Sodium carbonate (Na2CO3) or Potassium hydroxide (B78521) (KOH) as a precipitating agent
Deionized water
Protocol:
Precursor Solution: Prepare an aqueous solution containing stoichiometric amounts of La(NO3)3·6H2O and Ni(NO3)2·6H2O.
Precipitation: Slowly add a solution of the precipitating agent (e.g., Na2CO3) to the nitrate solution under vigorous stirring until the pH reaches a desired value (e.g., pH > 13 for KOH) to ensure complete co-precipitation.[2]
Aging: Age the resulting precipitate for a period of time (e.g., 20 hours) with continuous mixing.[2]
Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.
Drying: Dry the filtered precipitate in an oven at 100-120 °C overnight.
Calcination: Calcine the dried powder in a furnace. The calcination temperature is a critical parameter, with temperatures ranging from 800 °C to 900 °C for several hours (e.g., 5-15 hours) being reported to yield the desired perovskite phase.[12]
Hydrothermal Synthesis Method
Hydrothermal synthesis is carried out in an aqueous solution at elevated temperatures and pressures, often leading to well-crystallized products.[2]
Precursor Mixture: Mix stoichiometric amounts of the nitrate salts in deionized water.
pH Adjustment: Add a KOH solution dropwise to the mixture until the pH reaches 13 or higher to induce co-precipitation.[2]
Hydrothermal Treatment: Transfer the resulting solution to a Teflon-lined autoclave and heat it to 180 °C for 48 hours.[2]
Product Recovery: After cooling, the solid product is washed repeatedly with deionized water and recovered by filtration.[2]
Drying and Calcination: The synthesized material is dried at 100 °C for 12 hours and then calcined at 700 °C for 6 hours in a flow of dry air.[2]
Catalyst Characterization
The synthesized LaNiO3 catalysts are typically characterized by various techniques to determine their physicochemical properties:
X-ray Diffraction (XRD): To confirm the formation of the perovskite crystal structure and identify any impurity phases.[2][9][12]
Scanning Electron Microscopy (SEM): To analyze the morphology of the catalyst particles.[2]
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area of the catalyst.[2][9][12]
Temperature Programmed Reduction (TPR): To study the reducibility of the catalyst and the interaction between nickel and the support.[12][13]
Performance in Methane Reforming
The performance of LaNiO3-derived catalysts is evaluated in a fixed-bed reactor under conditions relevant to steam or dry reforming of methane. The key performance indicators are methane conversion, syngas (H2 and CO) selectivity and yield, and long-term stability.
Quantitative Data Summary
The following tables summarize the performance of LaNiO3 catalysts prepared by various methods for methane reforming.
Table 1: Performance of LaNiO3 Catalysts in Dry Reforming of Methane (DRM)
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lanthanum Pentanickel (LaNi₅) as a negative electrode material in Nickel-Metal Hydride (NiMH) batteries. The following sections detail the electrochemical properties, synthesis, and characterization of LaNi₅, along with detailed protocols for experimental procedures.
Introduction
LaNi₅ is a prominent intermetallic compound belonging to the AB₅ class of hydrogen storage alloys, which are extensively utilized as the negative electrode material in NiMH batteries.[1] Its favorable characteristics include high hydrogen absorption/desorption kinetics at moderate temperatures and pressures, good reversible hydrogen storage capacity, and relative ease of activation.[2][3] The overall electrochemical reaction at the LaNi₅ electrode during charging and discharging can be represented as:
The theoretical electrochemical capacity of LaNi₅ is approximately 372 mAh/g.[4] However, a significant challenge with pure LaNi₅ is its poor cycle stability, primarily due to lattice expansion and contraction during hydrogen absorption and desorption, which leads to pulverization and degradation of the alloy.[4][5] To mitigate this, various strategies are employed, such as the partial substitution of Ni with other elements like Co, Al, Mn, and Sn, which can enhance the cycle life and overall performance of the electrode.[1][3]
Quantitative Data Presentation
The electrochemical performance of LaNi₅ and its derivatives is a critical aspect of their application in NiMH batteries. The following tables summarize key quantitative data extracted from various studies.
Table 2: Crystallographic Data for LaNi₅ and a Substituted Alloy.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and testing of LaNi₅ as a NiMH battery electrode material.
Synthesis of LaNi₅ Powder
3.1.1. Mechanical Alloying (MA)
This method is used to produce nanocrystalline LaNi₅ alloys.[1]
Protocol:
Weigh stoichiometric amounts of high-purity Lanthanum (La) and Nickel (Ni) powders.
Place the powders into a hardened steel vial along with stainless steel balls. The ball-to-powder ratio (BPR) can be varied to optimize the process.
Seal the vial under an inert atmosphere (e.g., Argon) to prevent oxidation.
Perform mechanical alloying using a high-energy ball mill. Milling speed and duration are critical parameters that influence the final product's characteristics.
After milling, the resulting powder may require an annealing step to improve crystallinity and phase purity. Anneal the powder under an inert atmosphere at a specified temperature and duration.
3.1.2. Sol-Gel Method
This method can be used to synthesize nanostructured LaNi₅.[6]
Protocol:
Dissolve stoichiometric amounts of Lanthanum and Nickel salts (e.g., nitrates) in a suitable solvent.
Add a chelating agent (e.g., citric acid) and a gelling agent (e.g., ethylene (B1197577) glycol) to the solution.
Heat the solution to form a gel.
Dry the gel and then calcine it at a high temperature to obtain a precursor oxide powder.
Reduce the oxide powder under a hydrogen atmosphere at an elevated temperature to form the LaNi₅ alloy.
Electrode Preparation
Protocol:
Thoroughly mix the synthesized LaNi₅ alloy powder (active material), a conductive agent (e.g., carbon black or graphite (B72142) powder), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a specific weight ratio (e.g., 85:5:10).[10]
Add a few drops of a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to the mixture to form a homogeneous slurry.
Coat the slurry onto a current collector (e.g., nickel foam or copper foil).
Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 110 °C for 1 hour) to remove the solvent.[7]
Press the dried electrode under a specific pressure (e.g., 50 bar) to ensure good contact between the particles and the current collector.[7]
Electrochemical Measurements
All electrochemical tests should be performed in a three-electrode setup using the prepared LaNi₅ electrode as the working electrode, a counter electrode (e.g., a platinum wire or a large surface area nickel plate), and a reference electrode (e.g., a saturated calomel (B162337) electrode - SCE or a Hg/HgO electrode). The electrolyte is typically a 6 M KOH solution.[7][10]
3.3.1. Charge-Discharge Cycling
Protocol:
Assemble the three-electrode cell with the prepared electrodes and electrolyte.
Perform galvanostatic (constant current) charge-discharge cycling using a battery testing system.
Charge the electrode at a constant current density (e.g., 50 mA/g) for a specified time or until a certain potential is reached.[11] An overcharge of 30-50% is often applied.[11]
Discharge the electrode at the same or a different constant current density to a cut-off potential (e.g., -0.7 V vs. SCE).[11]
Repeat the charge-discharge cycles to evaluate the discharge capacity and cycle stability of the electrode.
3.3.2. Cyclic Voltammetry (CV)
Protocol:
Set up the three-electrode cell as described above.
Perform cyclic voltammetry by sweeping the potential of the working electrode within a defined range (e.g., -1.4 V to -0.7 V vs. SCE) at a specific scan rate (e.g., 5 mV/s).[12]
Record the resulting current to obtain the cyclic voltammogram. This provides information about the redox reactions occurring at the electrode surface.
Apply a small amplitude AC voltage (e.g., 5 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at a specific DC potential.[13]
Measure the resulting AC current to determine the impedance of the system at each frequency.
The obtained Nyquist plot can be analyzed to understand the charge transfer resistance, double-layer capacitance, and diffusion processes at the electrode-electrolyte interface.
Material Characterization
3.4.1. X-ray Diffraction (XRD)
Protocol:
Prepare a powder sample of the LaNi₅ alloy.
Mount the sample on a sample holder of the XRD instrument.
Perform XRD analysis using a specific X-ray source (e.g., Cu-Kα radiation, λ = 1.5406 Å).[8]
Scan a 2θ range (e.g., 20° to 100°) with a specific step size (e.g., 0.013°) and dwell time (e.g., 0.3 s per step).[8]
Analyze the resulting diffraction pattern to identify the crystal structure, phase purity, and lattice parameters of the material.
3.4.2. Scanning Electron Microscopy (SEM)
Protocol:
Mount a small amount of the LaNi₅ powder onto an SEM stub using conductive carbon tape.
If the sample is non-conductive, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
Insert the sample into the SEM chamber.
Acquire secondary electron images at various magnifications to observe the particle size, morphology, and surface features of the LaNi₅ powder.
Place a known mass of the activated LaNi₅ sample in a stainless-steel reactor.
Evacuate the reactor to remove any air and moisture.
Introduce a known amount of hydrogen gas into the reactor at a constant temperature.
Allow the system to reach equilibrium and record the pressure.
Repeat the process by adding successive amounts of hydrogen to obtain the absorption isotherm.
To obtain the desorption isotherm, systematically remove known amounts of hydrogen from the fully hydrided sample and record the equilibrium pressure at each step.
Visualizations
The following diagrams illustrate key experimental workflows and relationships in the study of LaNi₅ for NiMH batteries.
Caption: Workflow for the synthesis of LaNi₅ powder.
Caption: Workflow for preparing a LaNi₅ electrode.
Caption: Workflow for electrochemical testing of a LaNi₅ electrode.
Caption: Relationship between characterization techniques and material properties.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lanthanum pentanickel (LaNi₅) is a well-characterized intermetallic alloy renowned for its ability to reversibly absorb and desorb large amounts of hydrogen at near-ambient temperatures and pressures.[1][2] This property makes it an excellent material for solid-state hydrogen storage and for use in thermally driven hydrogen compressors.[3][4] Metal Hydride Hydrogen Compressors (MHHC) offer a safe and efficient alternative to mechanical compressors, with the potential for high reliability and silent operation.[3] This document provides detailed application notes and experimental protocols for utilizing LaNi₅ and its derivatives for hydrogen compression.
The compression process relies on the temperature-dependent equilibrium pressure of the metal hydride. At a low temperature, the alloy absorbs hydrogen at a low pressure. By heating the metal hydride, the equilibrium pressure significantly increases, leading to the desorption of hydrogen at a much higher pressure.
Key Performance Parameters
The suitability of LaNi₅-based alloys for hydrogen compression is evaluated based on several parameters, including:
Hydrogen Storage Capacity: The amount of hydrogen that can be stored per unit mass of the alloy, typically expressed in weight percent (wt.%). For LaNi₅, this is approximately 1.4 wt.%.[1][2]
Plateau Pressure: The equilibrium pressure at which hydrogen absorption and desorption occur for a given temperature. This is a critical parameter for determining the operating pressures of the compressor.
Hysteresis: The difference between the absorption and desorption plateau pressures. Lower hysteresis is desirable for higher thermodynamic efficiency.
Kinetics: The rate at which hydrogen is absorbed and desorbed. Fast kinetics are essential for practical applications.[5]
Thermodynamic Properties: Enthalpy (ΔH) and entropy (ΔS) of hydride formation determine the temperature dependence of the plateau pressure, as described by the van 't Hoff equation.[6]
Data Presentation: Properties of LaNi₅ and Substituted Alloys
The following tables summarize key quantitative data for LaNi₅ and some of its common derivatives used in hydrogen compression applications. Substitution of nickel with elements like aluminum (Al), manganese (Mn), or tin (Sn) can be used to modify the thermodynamic properties of the alloy to suit specific operating conditions.[3][4][7]
Objective: To prepare the LaNi₅ alloy for efficient and reversible hydrogen absorption. The activation process breaks down the bulk material into a fine powder, creating fresh surfaces for hydrogen interaction.[8]
Materials:
LaNi₅ alloy (ingot or coarse powder)
High-pressure reactor vessel
High-purity hydrogen gas (99.999%)
Vacuum pump
Pressure and temperature sensors
Procedure:
Sample Loading: Place the LaNi₅ sample into the reactor vessel.
Initial Evacuation and Heating: Seal the reactor and evacuate it to a pressure below 10⁻² mbar. Heat the sample to 150-200°C for several hours to remove any adsorbed gases.
First Hydrogenation: Cool the reactor to room temperature. Introduce high-purity hydrogen into the reactor at a pressure of approximately 30-40 bar. The initial absorption may be slow (an incubation period is common).[8]
Monitoring: Monitor the pressure and temperature inside the reactor. The absorption of hydrogen is an exothermic process, which will cause a temporary increase in temperature. The pressure will decrease as hydrogen is absorbed by the alloy.
First Dehydrogenation: Once the pressure stabilizes (indicating saturation), evacuate the reactor to remove the absorbed hydrogen. This can be facilitated by moderate heating (e.g., 100-150°C).
Cycling: Repeat the absorption/desorption cycle (steps 3-5) for 5-10 cycles.[1] With each cycle, the absorption kinetics will improve, and the hydrogen storage capacity will increase towards its maximum theoretical value.
Completion: The activation is considered complete when the hydrogen absorption capacity and kinetics are stable between cycles. The alloy will be a fine powder at this stage.[12]
Protocol 2: Measurement of Pressure-Composition-Temperature (PCT) Isotherms
Objective: To thermodynamically characterize the LaNi₅-H₂ system by measuring the relationship between the amount of absorbed hydrogen and the equilibrium pressure at a constant temperature.
Apparatus:
Sieverts' type apparatus (volumetric method)
Calibrated gas reservoir of known volume
High-pressure reactor with the activated LaNi₅ sample
High-precision pressure transducers
Thermostatic bath to maintain a constant reactor temperature
Procedure:
Sample Preparation: Use a known mass of activated LaNi₅ powder in the reactor.
System Evacuation: Evacuate the entire apparatus, including the reactor and the gas reservoir, to a high vacuum.
Temperature Stabilization: Place the reactor in the thermostatic bath and allow it to reach the desired constant temperature (e.g., 30°C).
Hydrogen Dosing: Fill the gas reservoir with a known pressure of hydrogen.
First Absorption Point: Open the valve between the reservoir and the reactor, allowing hydrogen to flow into the reactor and be absorbed by the sample.
Equilibrium: Wait for the pressure to stabilize. This indicates that the system has reached thermodynamic equilibrium. Record the final pressure and temperature.
Calculation: Calculate the amount of hydrogen absorbed by the sample based on the pressure drop in the system and the known volumes (using the ideal gas law with compressibility corrections if necessary).
Subsequent Points: Repeat steps 4-7 by introducing successive doses of hydrogen to obtain multiple points on the absorption isotherm until the alloy is saturated.
Desorption Isotherm: Once saturated, measure the desorption isotherm by incrementally removing known quantities of hydrogen from the reactor and recording the equilibrium pressure after each step.
Repeat at Different Temperatures: Repeat the entire procedure at different temperatures (e.g., 40°C, 60°C, 80°C) to fully characterize the material.
Mandatory Visualizations
Logical Workflow for Hydrogen Compression
The following diagram illustrates the logical steps involved in a single-stage metal hydride hydrogen compression cycle.
Caption: Logical workflow of a single-stage metal hydride hydrogen compressor.
Experimental Workflow for PCT Measurement
This diagram outlines the experimental procedure for obtaining Pressure-Composition-Temperature (PCT) data using a Sieverts' apparatus.
Caption: Experimental workflow for Pressure-Composition-Temperature (PCT) measurement.
Application Notes and Protocols for the Activation of LaNi5 for Hydrogen Absorption
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the activation of Lanthanum-Nickel alloy (LaNi5), a critical step for its use in hydrogen storage application...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the activation of Lanthanum-Nickel alloy (LaNi5), a critical step for its use in hydrogen storage applications. The activation process is necessary to break down the passivating surface layer, typically consisting of lanthanum oxides and hydroxides, and to create fresh, catalytically active surfaces for efficient hydrogen absorption and desorption.
Introduction
LaNi5 is a well-studied intermetallic alloy renowned for its ability to reversibly store hydrogen at near-ambient temperatures and pressures. However, as-synthesized or commercially procured LaNi5 typically exhibits slow initial hydrogen absorption kinetics. An activation procedure is therefore essential to enable the material to reach its full hydrogen storage capacity. This process involves the initial exposure of the material to hydrogen under specific conditions of temperature and pressure, often cycled multiple times. The activation process leads to the decrepitation of the bulk material into a fine powder, significantly increasing the surface area available for hydrogen interaction.
Experimental Protocols
Several effective protocols for the activation of LaNi5 have been reported. The choice of protocol may depend on the specific experimental setup and the desired activation time. Below are detailed methodologies for three common activation procedures.
Protocol 1: High-Pressure Cycling at Room Temperature
This protocol is a widely used method that relies on repeated hydrogen absorption and desorption cycles to activate the LaNi5 material.
Materials and Equipment:
LaNi5 alloy (as-received)
High-pressure reactor or Sieverts-type apparatus
Hydrogen gas (high purity)
Vacuum pump
Pressure and temperature controllers
Procedure:
Place the as-received LaNi5 sample into the reactor.
Evacuate the reactor to a pressure below 10^-2 Pa to remove any adsorbed gases.
Introduce high-purity hydrogen gas into the reactor to a pressure of approximately 0.7 MPa.[1][2][3]
Maintain the hydrogen pressure and monitor for absorption. The initial absorption may be slow.
After the initial absorption (or a set time, e.g., 1 hour), evacuate the reactor to remove the absorbed hydrogen.
Repeat the hydrogen charging and evacuation steps for a total of 50 cycles.[1][2][3] This repeated cycling induces stress in the LaNi5 lattice, leading to particle size reduction and the creation of fresh surfaces for hydrogen absorption.
After the final cycle, the material is considered activated.
Protocol 2: Thermal Treatment Followed by Cycling
This method incorporates a heating step to facilitate the initial breakdown of the surface oxide layer before commencing with hydrogen cycling.
Materials and Equipment:
Same as Protocol 1, with the addition of a furnace or heating element for the reactor.
Procedure:
Load the LaNi5 sample into the reactor.
Heat the sample to 623 K (350 °C) under vacuum for 3 hours.[4] This step helps to partially reduce the surface oxides.
Cool the sample to room temperature.
Introduce hydrogen gas to a pressure of 1 MPa and maintain for a set period to allow for initial hydrogenation.[4]
Evacuate the reactor to desorb the hydrogen.
Repeat the absorption/desorption cycle at room temperature for at least five cycles to ensure full activation.[4]
Protocol 3: Isothermal Activation at Elevated Temperature
This protocol utilizes a constant elevated temperature to accelerate the activation process.
Materials and Equipment:
Same as Protocol 2.
Procedure:
Place the LaNi5 sample in the reactor.
Evacuate the reactor.
Heat the sample to a constant temperature of 40 °C.[5]
Maintain these conditions for 20 hours to allow for complete activation.[5] This prolonged exposure at a moderate temperature and pressure facilitates the diffusion of hydrogen through the surface layer and the subsequent activation of the bulk material.
Data Presentation
The following table summarizes the key quantitative parameters from the described activation protocols.
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for High-Pressure Cycling Activation.
Caption: Workflow for Thermal Treatment Activation.
Caption: Workflow for Isothermal Activation.
Factors Influencing Activation
Several factors can influence the activation process of LaNi5:
Particle Size: While smaller particles generally have a larger surface area, studies have shown that for LaNi5, the activation time may not necessarily decrease with smaller particle sizes and can even increase for very fine powders.[6][7] This is potentially due to increased surface oxidation on smaller particles.
Surface Oxidation: The presence of a native oxide layer is the primary barrier to hydrogen absorption.[6][7] The activation protocols are designed to disrupt this layer. The extent and nature of this oxide layer can affect the required activation conditions.
Temperature and Pressure: Higher temperatures and pressures generally accelerate the activation process.[6][7] However, the optimal conditions will be a trade-off between activation time and energy consumption. Studies have investigated the activation energy of the first hydrogenation to be significantly higher than subsequent absorption cycles, highlighting the energy barrier of the initial activation.[6][7]
Conclusion
The successful activation of LaNi5 is a critical prerequisite for its application in hydrogen storage. The protocols outlined in this document provide researchers with detailed, actionable steps to effectively activate this material. By carefully controlling parameters such as temperature, pressure, and cycling, researchers can ensure optimal performance of LaNi5 for their specific applications.
Application Notes and Protocols for Electrochemical Testing of LaNi5-Based Electrodes
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and standardized protocols for the electrochemical evaluation of LaNi5-based materials as negative electro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the electrochemical evaluation of LaNi5-based materials as negative electrodes in nickel-metal hydride (Ni-MH) batteries. The following sections outline the necessary steps for electrode preparation, and key electrochemical characterization techniques including charge-discharge cycling, cyclic voltammetry, and electrochemical impedance spectroscopy.
Introduction
LaNi5 and its derivatives are prominent intermetallic compounds used in Ni-MH batteries due to their excellent hydrogen absorption/desorption characteristics.[1] However, their performance, including cycle life and discharge capacity, can degrade due to corrosion and pulverization during electrochemical cycling.[2][3] Partial substitution of La or Ni with other elements such as Al, Co, Sn, or Ge can enhance the material's stability and electrochemical properties.[4][5][6] This guide details the experimental procedures to assess and compare the performance of these advanced materials.
Experimental Workflow
The overall process for electrochemical testing of LaNi5-based electrodes involves several sequential steps, from material synthesis and electrode fabrication to a suite of electrochemical analyses.
Figure 1: Experimental workflow for LaNi5 electrode testing.
Experimental Protocols
Protocol 1: Working Electrode Preparation
This protocol describes the fabrication of a pellet-type working electrode from the LaNi5-based alloy powder.
Mixing: Thoroughly mix the active material (LaNi5-based alloy), conductive agent, and binder in a specific weight ratio. A common ratio is 80-90% active material, 5-10% conductive agent, and 5-10% binder.[5] For example, mix 100 mg of the alloy powder with 70 mg of teflonized carbon.[4][7]
Slurry Formation: Add a few drops of the solvent (e.g., 0.2-0.5 mL of heptane) to the mixture to form a homogeneous paste.[4][7]
Pressing: Place a piece of nickel foam (current collector) into a pellet die. Evenly spread the prepared paste onto the nickel foam.
Pellet Formation: Press the mixture at approximately 150-155 kg cm-2 (around 15 MPa) to form a pellet.[4][7]
Drying: Dry the prepared electrode in a vacuum oven at a specified temperature (e.g., 110°C for 1 hour) to remove the solvent.[5]
Protocol 2: Electrochemical Cell Assembly
A standard three-electrode cell is used for electrochemical measurements.
Components:
Working Electrode (WE): The prepared LaNi5-based electrode.
Counter Electrode (CE): A NiOOH/Ni(OH)2 electrode is commonly used.[4][7] A platinum foil or mesh can also be utilized.
Reference Electrode (RE): A Ag/AgCl or Hg/HgO electrode is typically employed.[1][4]
Electrolyte: A 6 M KOH aqueous solution is the standard electrolyte.[4][8]
Assembly:
Fill the electrochemical cell with a sufficient volume of 6 M KOH electrolyte to immerse the electrodes.
Mount the working, counter, and reference electrodes in the cell holder, ensuring they are submerged in the electrolyte and positioned correctly relative to each other. The reference electrode tip should be placed close to the working electrode surface.
Protocol 3: Charge-Discharge Cycling
This galvanostatic technique is used to determine the discharge capacity and cycling stability of the electrode.
Procedure:
Activation: Before extensive cycling, the electrode needs to be activated to reach its maximum capacity. This is typically achieved by performing 5-10 initial charge-discharge cycles.[4]
Charging: Charge the electrode at a constant current density (e.g., 50-100 mA/g) for a set duration (e.g., 6 hours) or until a specific potential limit is reached.[4]
Rest Period (Optional): Allow the cell to rest at open circuit for a short period (e.g., 5-10 minutes).
Discharging: Discharge the electrode at a constant current density (e.g., 20-100 mA/g) to a cut-off potential (e.g., -0.5 V vs. Ag/AgCl).[4]
Cycling: Repeat the charge and discharge steps for a desired number of cycles (e.g., 60-100 cycles) to evaluate the cycling stability.[4] The discharge capacity is calculated from the discharge time, current, and the mass of the active material.
Protocol 4: Cyclic Voltammetry (CV)
CV provides qualitative information about the electrochemical reactions, such as hydrogen absorption/desorption kinetics and the presence of redox peaks.
Procedure:
Set the potential range for the scan (e.g., -1.4 V to -0.7 V vs. Ag/AgCl).[9]
Run the cyclic voltammogram for several cycles until a stable curve is obtained.
The resulting plot of current vs. potential will show anodic and cathodic peaks corresponding to the hydrogen desorption and absorption reactions, respectively.
EIS is a powerful technique to investigate the kinetics of the electrode processes, including charge transfer resistance and hydrogen diffusion.
Procedure:
Set the electrode to a specific DC potential (e.g., -1.2 V).[8][10]
Apply a small amplitude AC voltage perturbation (e.g., 5 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[8][10]
The resulting Nyquist plot (imaginary impedance vs. real impedance) can be fitted to an equivalent circuit model to extract parameters like charge transfer resistance (Rct). A smaller semicircle diameter in the high-frequency region indicates a lower charge transfer resistance and faster electrochemical reaction.[8]
Protocol 6: Tafel Plot Analysis
Tafel analysis is used to determine the exchange current density (i₀), which is a measure of the electrode's intrinsic catalytic activity.
Procedure:
Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 1 mV/s) in a potential range around the equilibrium potential.[5]
Plot the overpotential (η) versus the logarithm of the current density (log|i|).
The linear portion of this plot is the Tafel region. The Tafel slope can be determined from this region.[11]
Extrapolating the linear region to zero overpotential gives the exchange current density (i₀).[7]
Data Presentation
Quantitative data from the electrochemical tests should be summarized for clear comparison.
Table 1: Charge-Discharge Cycling Performance of Various LaNi5-Based Alloys
Application Notes and Protocols: LaNiO3 as a Bifunctional Catalyst for Metal-Air Batteries
For Researchers, Scientists, and Drug Development Professionals Introduction Perovskite oxides, with the general formula ABO3, have emerged as a promising class of low-cost and earth-abundant electrocatalysts for renewab...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perovskite oxides, with the general formula ABO3, have emerged as a promising class of low-cost and earth-abundant electrocatalysts for renewable energy technologies.[1][2] Among these, Lanthanum Nickelate (LaNiO3) has garnered significant attention as a bifunctional catalyst for metal-air batteries, efficiently catalyzing both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR) at the air electrode.[3][4] Its unique electronic structure, with a single electron in the eg orbital of the Ni3+ cation, provides favorable bonding energy for oxygen intermediates, facilitating the kinetics of both reactions.[5]
These application notes provide a comprehensive overview of LaNiO3's catalytic performance, detailed protocols for its synthesis and electrochemical evaluation, and a summary of key performance data. The information is intended to guide researchers in the application and characterization of LaNiO3-based catalysts for the development of high-performance, rechargeable metal-air batteries, such as zinc-air batteries.
Data Presentation: Performance of LaNiO3-based Bifunctional Catalysts
The following tables summarize the key performance metrics for pristine and modified LaNiO3 catalysts, providing a comparative overview of their bifunctional activity.
Table 1: Oxygen Evolution Reaction (OER) Performance of LaNiO3-based Catalysts
Detailed methodologies for the synthesis of LaNiO3 catalysts and their electrochemical characterization are provided below.
Protocol 1: Synthesis of LaNiO3 Nanorods via Hydrothermal Method
This protocol describes the synthesis of LaNiO3 nanorods, which can be used as a standalone catalyst or as a support for other catalytic materials.[4][10]
Prepare a 50 mL aqueous solution containing stoichiometric amounts of La(NO3)3·6H2O and Ni(NO3)2·6H2O.
Slowly add a 6 M NaOH solution to the nitrate solution while stirring until the pH reaches ≥ 13 to achieve complete co-precipitation of the metal hydroxides.
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
Seal the autoclave and heat it to 180°C for 24-48 hours.
After cooling to room temperature, collect the precipitate by centrifugation.
Wash the product repeatedly with deionized water and ethanol to remove any residual ions.
Dry the precipitate in an oven at 80°C overnight.
Calcination: Place the dried powder in a muffle furnace and calcine at 700-800°C in air for 3-5 hours to obtain the crystalline LaNiO3 perovskite phase.
Protocol 2: Synthesis of LaNiO3 by Co-precipitation
This method is a simple and scalable technique for producing LaNiO3 powders.[5]
Dissolve stoichiometric amounts of La(NO3)3·6H2O and Ni(NO3)2·6H2O in deionized water.
Slowly add a 2 M KOH solution dropwise to the nitrate solution under vigorous stirring until the pH reaches ≥ 13, leading to the formation of a precipitate.
Continue stirring for 1-2 hours to ensure complete precipitation.
Wash the precipitate with deionized water until the pH is neutral.
Dry the precipitate in an oven at 60°C for 3 hours.
Calcination: Calcine the dried powder in a muffle furnace at 700°C for 3 hours in air.
Protocol 3: Electrochemical Evaluation using a Rotating Disk Electrode (RDE)
This protocol outlines the procedure for evaluating the ORR and OER activity of the synthesized LaNiO3 catalyst in a three-electrode electrochemical cell.
Materials and Equipment:
Working electrode: Glassy carbon rotating disk electrode (RDE)
Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
Electrolyte: O2-saturated 0.1 M KOH solution
Catalyst ink: 5 mg of LaNiO3 catalyst, 50 µL of 5 wt% Nafion solution, and 1 mL of a water/isopropanol mixture (e.g., 4:1 v/v).
Potentiostat
Procedure:
Catalyst Ink Preparation: Disperse the LaNiO3 catalyst in the water/isopropanol mixture and sonicate for 30-60 minutes to form a homogeneous suspension. Add the Nafion solution and sonicate for another 30 minutes.
Working Electrode Preparation: Drop-cast a specific volume (e.g., 10 µL) of the catalyst ink onto the polished glassy carbon RDE surface and let it dry at room temperature.
Electrochemical Measurement (ORR):
Saturate the 0.1 M KOH electrolyte with high-purity O2 for at least 30 minutes.
Perform cyclic voltammetry (CV) in the O2-saturated electrolyte to activate the catalyst.
Record linear sweep voltammetry (LSV) curves at different rotation speeds (e.g., 400, 800, 1200, 1600, 2000 rpm) with a scan rate of 5-10 mV/s.
Electrochemical Measurement (OER):
Record the LSV curve in the O2-saturated electrolyte in the anodic potential range at a slow scan rate (e.g., 5-10 mV/s) with a rotation speed of 1600 rpm to remove O2 bubbles.
Data Analysis:
Determine the onset potential, half-wave potential, and limiting current density for the ORR.
Calculate the electron transfer number (n) using the Koutecký-Levich equation.
Determine the overpotential required to reach a current density of 10 mA cm⁻² for the OER.
Calculate the Tafel slope for both ORR and OER to evaluate the reaction kinetics.
Protocol 4: Assembly and Testing of a Zinc-Air Battery
This protocol provides a general guideline for assembling a lab-scale zinc-air battery to evaluate the performance of the LaNiO3 air cathode.
Materials and Equipment:
Air cathode: LaNiO3 catalyst loaded onto a gas diffusion layer (e.g., carbon paper).
Anode: Polished zinc plate.
Electrolyte: 6 M KOH.
Separator: Porous membrane (e.g., Celgard).
Battery testing system.
Procedure:
Air Cathode Preparation: Prepare a catalyst slurry by mixing the LaNiO3 catalyst, a conductive carbon black (e.g., Vulcan XC-72), and a binder (e.g., PTFE) in a suitable solvent. Coat the slurry onto the gas diffusion layer and dry it.
Battery Assembly:
Soak the zinc plate anode and the air cathode in the 6 M KOH electrolyte for a few minutes.
Assemble the battery in a cell configuration with the zinc plate as the anode, the prepared air cathode, and a separator in between, all saturated with the electrolyte.
Electrochemical Testing:
Measure the open-circuit voltage (OCV).
Perform galvanostatic discharge/charge cycling at various current densities to evaluate the battery's performance and stability.
Record polarization curves and power density plots.
Visualizations
Bifunctional Catalytic Mechanism
The diagram below illustrates the central role of the LaNiO3 catalyst in facilitating both the ORR during discharge and the OER during the charging of a metal-air battery.
Application Notes and Protocols for Lanthanum Nickelate Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the deposition of lanthanum nickelate (LaNiO₃, LNO) thin films, a material...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deposition of lanthanum nickelate (LaNiO₃, LNO) thin films, a material of significant interest for applications in ferroelectrics, dielectrics, and conductive thin films.[1][2] Lanthanum nickelate is a perovskite oxide known for its metallic conductivity over a wide temperature range, making it a suitable candidate for electrode materials in various electronic devices.[3][4]
Deposition Technique Overview
A variety of physical and chemical deposition techniques have been successfully employed to fabricate LaNiO₃ thin films. These methods include Pulsed Laser Deposition (PLD), RF Magnetron Sputtering, Metal-Organic Chemical Vapor Deposition (MOCVD), and chemical solution deposition methods like sol-gel and spray pyrolysis.[5][6] The choice of deposition technique significantly influences the resulting film's microstructure, crystalline orientation, and electrical properties.
Comparative Data of Deposition Techniques
The following tables summarize key experimental parameters and resulting film properties for various LaNiO₃ thin film deposition techniques to facilitate comparison.
Table 1: RF Magnetron Sputtering of LaNiO₃ Thin Films
Substrate
Deposition Temperature (°C)
Post-Annealing Temperature (°C)
Film Orientation
Room Temperature Resistivity (μΩ-cm)
Reference
Si
Room Temperature - 600
500 - 800
(100) below 500°C, (110) at 600°C
2250 - 3400 (as-deposited), 280 (post-annealed at 600°C)
Characterization of La-Ni Alloys Using X-ray Diffraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Lanthanum-Nickel (La-Ni) alloys are a class of intermetallic compounds renowned for their exceptional hydrogen storage capabilities, making the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum-Nickel (La-Ni) alloys are a class of intermetallic compounds renowned for their exceptional hydrogen storage capabilities, making them critical materials in battery technologies, hydrogen fuel cells, and various catalytic processes. The crystallographic structure and phase purity of these alloys are paramount to their performance, directly influencing their hydrogen absorption/desorption kinetics and overall storage capacity. X-ray diffraction (XRD) is a powerful and non-destructive analytical technique that provides detailed information about the crystalline structure, phase composition, and microstructural properties of La-Ni alloys. This application note provides detailed protocols for the characterization of La-Ni alloys using XRD, including data analysis and interpretation.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality XRD data. La-Ni alloys, particularly in powdered form, can be sensitive to air and moisture, leading to oxidation.
Protocol for Powder Sample Preparation:
Grinding: If the alloy is in bulk form, it must be crushed and ground into a fine powder. This is typically done using a mortar and pestle, preferably made of agate to avoid contamination. For quantitative analysis, a particle size of less than 10 µm is recommended to ensure random orientation of the crystallites.
Inert Atmosphere: Due to the reactivity of La-Ni alloys with air, grinding and sample holder loading should be performed in an inert atmosphere, such as inside a glovebox filled with argon or nitrogen gas.
Sample Mounting: The fine powder is then carefully packed into a sample holder. To prevent preferred orientation of the crystallites, which can affect the intensity of the diffraction peaks, the powder should be gently pressed. For air-sensitive samples, a sealed, airtight sample holder with a low-absorption window (e.g., Kapton film) should be used.
XRD Data Acquisition
The following are typical parameters for collecting XRD data from La-Ni alloys. These may need to be optimized depending on the specific instrument and the nature of the sample.
Typical XRD Instrument Settings:
Parameter
Typical Value
X-ray Source
Cu Kα (λ = 1.5406 Å)
Operating Voltage
40 kV
Operating Current
40 mA
Scan Type
Continuous Scan
2θ Scan Range
20° - 90° (or up to 120° for detailed analysis)
Step Size
0.02° - 0.05°
Scan Speed/Time per Step
Varies; a slower scan speed provides better signal-to-noise ratio.
Optics
Bragg-Brentano geometry is common.
Data Analysis
a. Phase Identification:
The initial step in data analysis is to identify the crystalline phases present in the sample. This is achieved by comparing the experimental XRD pattern with standard diffraction patterns from a database, such as the International Centre for Diffraction Data (ICDD).
b. Quantitative Phase Analysis (Rietveld Refinement):
Rietveld refinement is a powerful technique for quantitative analysis of multiphase mixtures.[1][2] It involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of:
Phase Fractions: The weight percentage of each crystalline phase in the sample.
Lattice Parameters: Precise unit cell dimensions for each identified phase.
Atomic Positions: The coordinates of atoms within the unit cell.
Crystallite Size and Microstrain: Information about the microstructure of the material.
The quality of the Rietveld fit is assessed by various agreement indices, such as the weighted profile R-factor (Rwp) and the goodness of fit (χ²).
c. Crystallite Size and Microstrain Analysis (Williamson-Hall Method):
The broadening of XRD peaks is influenced by both the crystallite size and the presence of microstrain in the crystal lattice. The Williamson-Hall (W-H) method is a graphical technique used to separate these two contributions.[3][4][5] The W-H equation is:
β * cos(θ) = (K * λ / D) + (4 * ε * sin(θ))
Where:
β is the full width at half maximum (FWHM) of the diffraction peak (in radians).
θ is the Bragg angle.
K is the Scherrer constant (typically ~0.9).
λ is the X-ray wavelength.
D is the average crystallite size.
ε is the microstrain.
By plotting β * cos(θ) versus 4 * sin(θ) for multiple diffraction peaks, a straight line is obtained. The crystallite size can be determined from the y-intercept, and the microstrain from the slope of the line.
Data Presentation
Crystallographic Data of Common Binary La-Ni Compounds
The La-Ni system forms several stable intermetallic compounds, each with a distinct crystal structure. The crystallographic data for some of the most common phases are summarized below.
Compound
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
LaNi
Orthorhombic
Cmcm
3.931
10.916
4.385
La2Ni3
Orthorhombic
Cmce
-
-
-
LaNi3
Trigonal
R-3m
8.828
8.828
33.181
La2Ni7
Hexagonal
P63/mmc
5.064
5.064
24.691
LaNi5
Hexagonal
P6/mmm
5.013
5.013
3.987
Note: The lattice parameters can vary slightly depending on the stoichiometry and synthesis conditions.
Example of Quantitative Analysis of a LaNi5-based Alloy
The following table presents an example of the results obtained from the Rietveld refinement of an XRD pattern for a LaNi5 alloy, potentially containing a secondary phase.
Phase
Crystal Structure
Space Group
Lattice Parameter a (Å)
Lattice Parameter c (Å)
Phase Fraction (wt.%)
Crystallite Size (nm)
LaNi5
Hexagonal (CaCu5-type)
P6/mmm
5.018
3.989
95.2
45
La2O3
Hexagonal
P-3m1
3.937
6.130
4.8
30
Mandatory Visualization
Caption: Experimental workflow for XRD characterization of La-Ni alloys.
Caption: Relationship between XRD data and derived material properties.
Application Notes and Protocols: Synthesis of Lanthanum-Promoted Nickel-Alumina Catalysts
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of high-performance lanthanum-promoted nickel-alumina (La-Ni/Al₂O₃) catalysts. The incl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of high-performance lanthanum-promoted nickel-alumina (La-Ni/Al₂O₃) catalysts. The inclusion of lanthanum as a promoter has been shown to enhance catalyst activity, stability, and resistance to deactivation in various catalytic applications, including CO₂ methanation and dry reforming of methane.[1][2][3][4][5] The methodologies outlined below are based on established synthesis routes, including incipient wetness impregnation, co-precipitation, and solution combustion synthesis.
Data Presentation: Catalyst Properties and Performance
The following tables summarize key quantitative data for La-promoted Ni/Al₂O₃ catalysts prepared by different methods. These values are indicative and can be influenced by specific experimental conditions.
Table 1: Catalyst Composition and Physicochemical Properties
Detailed methodologies for the most common synthesis techniques are provided below.
Protocol 1: Incipient Wetness Impregnation
This method involves impregnating a porous alumina (B75360) support with a solution containing the nickel and lanthanum precursors, followed by drying and calcination.
Support Preparation: Dry the γ-Al₂O₃ support at 120°C for 4 hours to remove adsorbed water.
Pore Volume Determination: Determine the pore volume of the dried alumina support by adding deionized water dropwise until the point of incipient wetness (the point at which the pores are filled with water and the surface just begins to appear wet).
Precursor Solution Preparation:
Prepare an aqueous solution of La(NO₃)₃·6H₂O with a concentration calculated to achieve the desired lanthanum loading (e.g., 4, 14, or 37 wt%).[1] The volume of the solution should be equal to the pore volume of the alumina support.
Prepare a separate aqueous solution of Ni(NO₃)₂·6H₂O with a concentration calculated to achieve the desired nickel loading (e.g., 13.6 wt%).[1] The volume of this solution should also be equal to the pore volume of the support.
Impregnation:
Sequential Impregnation:
Add the lanthanum nitrate solution to the dried γ-Al₂O₃ support dropwise while continuously mixing to ensure uniform distribution.
Dry the lanthanum-impregnated support at 120°C for 12 hours.
Calcined the dried material in air at a high temperature, for example, 750°C for 5 hours.[1]
Add the nickel nitrate solution to the calcined La-Al₂O₃ support using the same incipient wetness technique.
Co-impregnation:
Prepare a mixed aqueous solution containing both Ni(NO₃)₂·6H₂O and La(NO₃)₃·6H₂O at the desired concentrations.
Add the mixed precursor solution to the dried γ-Al₂O₃ support dropwise.
Drying: Dry the impregnated material at 120°C overnight.
Calcination: Calcine the dried powder in static air. A typical procedure involves ramping the temperature to 750°C at a rate of 2°C/min and holding for 5 hours.[1]
Reduction: Prior to catalytic testing, the calcined catalyst is typically reduced in situ with a hydrogen-containing gas mixture (e.g., 20 mol% H₂ in N₂).[1]
Protocol 2: Co-precipitation
This method involves the simultaneous precipitation of nickel, aluminum, and lanthanum hydroxides or carbonates from a solution of their salts.
Precursor Mixture: Prepare a concentrated aqueous solution containing the metal nitrates (nickel, lanthanum, and aluminum) and the fuel in stoichiometric amounts.
Combustion:
Place the precursor solution in a furnace preheated to a high temperature (e.g., 500°C).
The solution will dehydrate, and upon reaching the ignition temperature, a self-sustaining combustion reaction will occur, producing a fine, voluminous powder.
Post-treatment: The resulting catalyst powder may be used directly or subjected to further calcination if required.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described synthesis protocols.
Application Notes and Protocols for Dry Reforming of Methane Using La-Ni Perovskite-Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of Lanthanum-Nickel (La-Ni...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of Lanthanum-Nickel (La-Ni) perovskite-derived catalysts for the dry reforming of methane (B114726) (DRM). This process offers a promising route for converting two major greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), into valuable syngas (a mixture of hydrogen and carbon monoxide), which is a key feedstock for the synthesis of various chemicals and fuels.[1][2][3]
La-Ni perovskite-derived catalysts, particularly those based on the LaNiO₃ structure, have garnered significant attention due to their high activity, stability, and resistance to coking, a common issue that deactivates conventional nickel-based catalysts.[2][4][5] The perovskite structure allows for the formation of highly dispersed nickel nanoparticles upon reduction, which are the active sites for the DRM reaction.[3][6][7]
Catalyst Synthesis Protocols
Several methods can be employed to synthesize LaNiO₃ perovskite catalysts, with the sol-gel method being one of the most common due to its ability to produce homogenous, nanocrystalline powders.[8][9]
Sol-Gel Citrate Method
This method is widely used for its simplicity and effectiveness in achieving a well-crystallized perovskite phase.[10]
Calculate the required molar amounts of La(NO₃)₃·6H₂O and Ni(NO₃)₂·6H₂O for a La:Ni molar ratio of 1:1.
Dissolve the calculated amounts of the nitrate salts in a minimal amount of deionized water with vigorous stirring.
In a separate beaker, prepare an aqueous solution of citric acid. The molar ratio of citric acid to the total metal cations should be between 1.5:1 and 2:1.
Add the citric acid solution to the metal nitrate solution and stir for 1-2 hours at room temperature to ensure proper chelation.
Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid is typically 1:1.
Heat the resulting solution on a hot plate at 80-90 °C with continuous stirring to evaporate the water and form a viscous gel.
Dry the gel in an oven at 120-150 °C overnight to obtain a porous solid.
Grind the dried solid into a fine powder using a mortar and pestle.
Calcine the powder in a muffle furnace. A typical calcination procedure involves heating at a rate of 5 °C/min to 700-850 °C and holding for 4-6 hours in a static air atmosphere.[9]
Co-Precipitation Method
This method involves the simultaneous precipitation of lanthanum and nickel hydroxides or carbonates from a solution of their salts.
A precipitating agent (e.g., NaOH, KOH, (NH₄)₂CO₃)
Deionized water
Protocol:
Prepare an aqueous solution containing the stoichiometric amounts of La(NO₃)₃·6H₂O and Ni(NO₃)₂·6H₂O.
Slowly add the precipitating agent solution dropwise to the metal salt solution under vigorous stirring until the pH reaches a value that ensures complete precipitation of both metal hydroxides/carbonates (typically pH 9-10).
Age the resulting precipitate by stirring for several hours at room temperature.
Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.
Dry the precipitate in an oven at 100-120 °C overnight.
Calcine the dried powder at 700-900 °C for 4-6 hours in air.
Catalyst Characterization
Prior to catalytic testing, it is crucial to characterize the synthesized perovskite material to confirm its phase purity, structure, and morphology.
Characterization Technique
Purpose
Typical Observations for LaNiO₃
X-ray Diffraction (XRD)
To identify the crystalline phases and determine the lattice parameters.
A well-crystallized rhombohedral or orthorhombic perovskite structure is expected.[11][12]
Brunauer-Emmett-Teller (BET) Analysis
To measure the specific surface area, pore volume, and pore size distribution.
Perovskites typically have low surface areas, but higher surface areas can be achieved through methods like nanocasting.[4][6]
Temperature-Programmed Reduction (TPR)
To investigate the reducibility of the nickel species in the perovskite structure.
Typically shows two main reduction peaks for Ni, corresponding to the reduction of Ni³⁺ to Ni²⁺ and Ni²⁺ to Ni⁰.[4]
Scanning Electron Microscopy (SEM)
To observe the surface morphology and particle size of the catalyst powder.
Provides information on the agglomeration and homogeneity of the synthesized particles.[12]
Transmission Electron Microscopy (TEM)
To visualize the catalyst's nanostructure, including the size and dispersion of Ni nanoparticles after reduction.
Allows for the direct observation of the exsolved Ni nanoparticles on the La₂O₃ support.
Experimental Setup and Protocol for Dry Reforming of Methane
The catalytic performance of the La-Ni perovskite-derived catalysts is evaluated in a fixed-bed reactor system.
Experimental Setup
A schematic of a typical experimental setup is shown below.
Improving hydrogen absorption kinetics of LaNi5 alloys.
Technical Support Center: LaNi5 Hydrogen Absorption This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals wo...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: LaNi5 Hydrogen Absorption
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LaNi5 alloys to improve hydrogen absorption kinetics.
Troubleshooting Guides
This section addresses common problems encountered during experiments with LaNi5 alloys, offering potential causes and solutions in a question-and-answer format.
Issue 1: Slow or No Hydrogen Absorption (Activation Failure)
Question: My as-prepared LaNi5 alloy is not absorbing hydrogen or the absorption rate is extremely slow, even at high pressures. What could be the issue and how can I resolve it?
Answer: This is a common issue known as activation failure. The primary cause is often the presence of a passivating surface oxide layer (e.g., La₂O₃ or La(OH)₃) that forms when the alloy is exposed to air.[1][2][3] This layer acts as a barrier, preventing hydrogen dissociation and diffusion into the bulk material.[3][4]
Troubleshooting Steps:
Initial Activation Cycles: Most LaNi5-based materials require an activation process. This typically involves subjecting the material to several cycles of high hydrogen pressure followed by vacuum at elevated temperatures.[5][6] A common procedure is to heat the sample (e.g., to 623 K for 3 hours) and then perform 5 cycles of hydrogen absorption (at ~1 MPa) and desorption (under vacuum) at room temperature.[6]
Increase Activation Pressure and Temperature: If initial cycles are ineffective, increasing the hydrogen pressure (e.g., 20 to 50 bars) and temperature (e.g., 298 K to 333 K) during activation can help overcome the energy barrier for hydrogen to penetrate the oxide layer.[4]
Particle Size Reduction: While counterintuitive, for some as-cast alloys, crushing the material to a smaller particle size can expose fresh, unoxidized surfaces, although very fine particles (<45 μm) might surprisingly show longer incubation times.[4]
Surface Modification: If the above steps fail, consider surface modification techniques. Coating the alloy with a catalytic material like palladium (Pd) can significantly enhance kinetics by providing sites for efficient hydrogen dissociation.[1][2]
Issue 2: Decreased Hydrogen Storage Capacity Over Cycles
Question: My LaNi5 alloy showed good initial hydrogen absorption, but the storage capacity has been decreasing with each subsequent absorption/desorption cycle. Why is this happening?
Answer: The degradation of hydrogen storage capacity over cycling is a known phenomenon in LaNi5 alloys. The primary causes include:
Disproportionation: The alloy can undergo phase segregation into thermodynamically stable but non-hydrogen-absorbing phases.
Amorphization and Defect Creation: Mechanical stress from lattice expansion and contraction during hydriding/dehydriding can introduce defects and amorphous phases.[7][8]
Contamination: Impurities in the hydrogen gas (e.g., O₂, H₂O, CO, CO₂) can poison the alloy surface, blocking active sites for hydrogen dissociation.[1][3]
Mitigation Strategies:
Elemental Substitution: Substituting a portion of the Ni with elements like Cobalt (Co), Tin (Sn), or Aluminum (Al) can improve the structural stability of the alloy and its resistance to degradation.[1][9][10][11] For instance, Al substitution can limit lattice volume expansion during hydrogenation, enhancing stability.[9]
Control Operating Conditions: Avoid excessively high temperatures and pressures during cycling, as these can accelerate degradation.
Use High-Purity Hydrogen: Ensure the use of high-purity hydrogen gas to minimize surface poisoning.
Issue 3: Inconsistent or Non-Reproducible Kinetic Measurements
Question: I am getting inconsistent results for hydrogen absorption kinetics in my experiments. What factors could be contributing to this variability?
Answer: Inconsistent kinetic measurements can stem from several experimental variables.
Incomplete Activation: The alloy may not be fully activated, leading to variable initial absorption rates. Ensure a consistent and complete activation protocol for all samples.
Thermal Management: Hydrogen absorption in LaNi5 is an exothermic process.[9] The heat generated can raise the local temperature of the material, which in turn slows down the absorption kinetics. Inadequate heat removal from the reactor bed can lead to significant variations.[5][12] Ensure your experimental setup has efficient heat dissipation.
Sample Handling: Exposure to air between experiments can lead to surface re-oxidation, affecting subsequent measurements. Handle samples in an inert atmosphere (e.g., an argon-filled glovebox) as much as possible.[6]
Alloy Homogeneity: Inhomogeneity in the alloy composition can lead to different kinetic behaviors. Ensure proper mixing and annealing of the prepared alloys.
Frequently Asked Questions (FAQs)
General Knowledge
Question: What is the typical hydrogen storage capacity of pure LaNi5?
Answer: Pure LaNi5 can absorb up to about 1.4 wt% of hydrogen, forming the hydride LaNi5H6.[11][13][14] Its volumetric hydrogen density is approximately 92 kgH₂/m³.[6][13]
Question: Why is improving the kinetics of hydrogen absorption important?
Answer: For practical applications like hydrogen storage tanks or nickel-metal hydride (Ni-MH) batteries, the speed at which hydrogen can be absorbed (charging) and desorbed (discharging) is crucial for performance.[1] Faster kinetics lead to more efficient systems.
Alloy Modification
Question: How does elemental substitution in LaNi5 improve hydrogen absorption kinetics?
Answer: Substituting elements for La or Ni can modify the alloy's geometric and electronic properties. For example:
Lattice Parameters: Substituting Ni with larger atoms like Sn or Mn can increase the unit cell volume, which can influence the stability and diffusion of hydrogen in the lattice.[1][10]
Electronic Effects: Elements with different electron affinities can alter the electronic structure of the alloy, influencing its interaction with hydrogen.
Catalytic Effects: Some substituting elements can act as catalysts for hydrogen dissociation on the surface.
Question: What is the effect of ball milling on LaNi5?
Answer: Ball milling is a mechanical alloying technique used to create nanocrystalline or amorphous materials. For LaNi5, its effect on hydrogen sorption is complex. While it can reduce particle size and create defects, prolonged ball milling has been reported to have an adverse effect, converting a portion of the LaNi5 into a non-absorbing state.[7][8][15][16] However, it can be used to synthesize composites, for instance by milling Mg with LaNi5 to improve the hydrogen storage properties of Mg.[17]
Question: Is surface coating an effective method to enhance kinetics?
Answer: Yes, surface coating is highly effective. Coating LaNi5 particles with a thin layer of a catalytic metal like Palladium (Pd) provides highly active sites for the dissociation of H₂ molecules into H atoms, which then spill over and diffuse into the LaNi5 bulk.[1][2] This bypasses the slow dissociation on the native oxide surface. Similarly, copper coatings have been shown to improve electrochemical performance in Ni/MH battery applications.[18][19]
Data Presentation
Table 1: Effect of Elemental Substitution on LaNi5 Properties
Objective: To synthesize a homogeneous LaNi5-based alloy.
Methodology:
Weigh high-purity constituent metals (e.g., La, Ni, and substituting elements) in the desired stoichiometric ratio. An excess of the more volatile component (e.g., 5% excess Ni) can be used to compensate for mass loss during melting.[20]
Place the metals in a water-cooled copper hearth of an arc melting furnace.
Evacuate the furnace chamber and backfill with a high-purity inert gas (e.g., Argon) to a pressure of ~0.8 bar.[20]
Melt the constituents using an electric arc.
Re-melt the resulting ingot multiple times, flipping it between each melt, to ensure homogeneity.
Anneal the as-cast ingot under vacuum at an elevated temperature (e.g., 573 K for 8 hours) to relieve stresses and improve homogeneity.[20]
A precisely weighed sample of the activated alloy (e.g., ~500 mg) is placed in a sample holder of known volume.[20]
The sample holder is connected to a reservoir of known volume, which is filled with high-purity hydrogen gas to a specific pressure.
The valve between the reservoir and the sample holder is opened, allowing hydrogen to be absorbed by the sample.
The pressure drop in the system is monitored over time. The amount of hydrogen absorbed by the alloy is calculated based on the change in pressure using the ideal gas law, accounting for temperature and volume.
For PCT isotherms, this process is repeated in steps of increasing pressure until the sample is saturated. The temperature of the sample holder is kept constant throughout the measurement.[13]
For kinetic measurements, the amount of hydrogen absorbed is recorded as a function of time at a constant temperature and initial pressure.[14]
3. Surface Modification by Palladium Coating (Autocatalytic Deposition)
Objective: To deposit a catalytic layer of Pd on the surface of the LaNi5 alloy powder.
Methodology:
Prepare a hypophosphite-based bath for autocatalytic deposition of Pd.[1]
Disperse a known quantity of the LaNi5 alloy powder (e.g., 5 g) in the plating bath.[1]
The deposition process is carried out under controlled temperature and pH. The hypophosphite acts as a reducing agent, depositing Pd onto the alloy surface.
After deposition, the coated powder is filtered, washed, and dried.
Characterization techniques like Atomic Absorption Spectroscopy (AAS) or Energy Dispersive Spectroscopy (EDS) can be used to confirm the presence and quantify the amount of deposited Pd.[1]
Visualizations
Caption: Experimental workflow for LaNi5 alloy synthesis and characterization.
Lanthanum nickel catalyst deactivation due to coking.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanthanum nickel catalysts, specifically ad...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanthanum nickel catalysts, specifically addressing deactivation due to coking.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to coking during your experiments with lanthanum nickel catalysts.
Q1: My catalyst is showing a rapid decline in activity. How can I determine if coking is the primary cause?
A rapid decline in catalytic activity is a common symptom of coking. To confirm this, you should perform a post-reaction analysis of the spent catalyst.
Recommended Diagnostic Workflow:
Visual Inspection: After the reaction, carefully remove the catalyst from the reactor. A visible change in color to dark grey or black is a primary indication of carbon deposition.
Thermogravimetric Analysis (TGA): This is the most common method to quantify the amount of coke. A weight loss step in the temperature range of 500-700°C under an oxidizing atmosphere (air or O₂) corresponds to the combustion of deposited carbon.
Temperature-Programmed Oxidation (TPO): TPO can provide more detailed information about the nature of the coke deposits.[1][2][3][4][5] Different forms of carbon will oxidize at different temperatures, allowing you to distinguish between amorphous and more graphitic coke.
Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide visual evidence of coke formation, such as filamentous carbon growth, which can lead to reactor blockage.[6]
Here is a logical workflow to diagnose catalyst deactivation:
Caption: Troubleshooting workflow for diagnosing lanthanum nickel catalyst deactivation due to coking.
Q2: I've confirmed coking is the issue. What are my options for regenerating the catalyst?
Regeneration of a coked lanthanum nickel catalyst typically involves the removal of carbon deposits through oxidation or gasification.
Regeneration Methods:
Oxidative Regeneration: This involves treating the coked catalyst with a controlled flow of an oxidizing agent, such as air or a diluted oxygen stream, at elevated temperatures. The carbon is combusted to CO₂. Care must be taken to control the temperature to avoid sintering of the nickel particles.
Gasification with CO₂ or Steam: Using CO₂ or steam as a regenerating agent can also remove coke by converting it to CO and H₂. This can be a less aggressive method than direct oxidation.
A general workflow for catalyst regeneration is as follows:
Caption: A generalized workflow for the regeneration of coked lanthanum nickel catalysts.
Frequently Asked Questions (FAQs)
Catalyst Synthesis and Properties
Q3: What is the role of lanthanum in a nickel-based catalyst for resisting coking?
Lanthanum oxide (La₂O₃) in nickel catalysts plays a crucial role in enhancing coke resistance.[7][8] It is believed that La₂O₃ can react with CO₂ to form lanthanum oxycarbonate (La₂O₂CO₃). This species can then react with adjacent carbon deposits to gasify them into CO, thus keeping the nickel active sites clean.[7] Additionally, the presence of lanthanum can improve the dispersion of nickel particles and enhance the metal-support interaction, which can also contribute to reduced coking.[9]
The proposed mechanism for coke removal by lanthanum is as follows:
La₂O₃ + CO₂ → La₂O₂CO₃
La₂O₂CO₃ + C → La₂O₃ + 2CO[7]
Q4: How does the catalyst preparation method affect its susceptibility to coking?
The preparation method significantly influences the catalyst's properties, including its resistance to coking. Methods like sol-gel and co-precipitation can lead to a more homogeneous distribution of nickel and lanthanum, resulting in smaller nickel particle sizes and stronger metal-support interactions.[8][10][11] This generally leads to improved coke resistance compared to impregnation methods, which can sometimes result in larger, less dispersed nickel particles that are more prone to coking.[9]
Coking Mechanisms and Influencing Factors
Q5: What are the primary chemical reactions that lead to coke formation on lanthanum nickel catalysts?
The main reactions responsible for coke formation in processes like methane (B114726) reforming are:
Methane Cracking: CH₄ ⇌ C + 2H₂
Boudouard Reaction: 2CO ⇌ C + CO₂
The relative contribution of these reactions depends on the specific operating conditions such as temperature, pressure, and the feed gas composition.
A simplified representation of the coking mechanism on a La-Ni catalyst surface is shown below:
Caption: Simplified diagram of coking and gasification pathways on a lanthanum nickel catalyst.
Q6: How do operating conditions like temperature and feed composition affect the rate of coking?
Operating conditions have a significant impact on the rate of coke formation.
Temperature: Higher temperatures can favor the methane cracking reaction, potentially leading to increased coke deposition. However, at very high temperatures, the gasification of coke can also be enhanced.
Feed Composition: A higher ratio of oxidant (e.g., CO₂ or H₂O) to hydrocarbon (e.g., CH₄) in the feed can help to suppress coke formation by promoting the gasification of carbon deposits.
Data and Protocols
Quantitative Data on Catalyst Performance and Coking
The following table summarizes the effect of different supports on the amount of carbon deposition on nickel catalysts after 24 hours of reaction at 700°C.
This table shows the carbon deposition on LaNiO₃ catalysts prepared with different calcination temperatures after 4 hours of steam reforming of methane (S/C = 1).
Protocol 1: Preparation of LaNiO₃ Catalyst via Co-precipitation
Precursor Solution: Prepare aqueous solutions of lanthanum nitrate (B79036) (La(NO₃)₃·6H₂O) and nickel nitrate (Ni(NO₃)₂·6H₂O) with the desired stoichiometric ratio.
Precipitation: Slowly add a precipitating agent (e.g., a solution of Na₂CO₃ or NH₄OH) to the nitrate solution under vigorous stirring until the pH reaches a value of approximately 8-9.
Aging: Age the resulting precipitate in the mother liquor for a few hours at room temperature.
Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.
Drying: Dry the obtained solid in an oven at 100-120°C overnight.
Calcination: Calcine the dried powder in a muffle furnace in static air. A typical calcination program involves ramping the temperature to 700-900°C and holding it for 4-6 hours.[11]
Protocol 2: Temperature-Programmed Oxidation (TPO) for Coke Quantification
Sample Preparation: Accurately weigh a small amount (e.g., 20-50 mg) of the spent catalyst and place it in the TPO reactor.[2]
Inert Gas Purge: Purge the system with an inert gas (e.g., He or N₂) at a constant flow rate to remove any adsorbed species.
Oxidizing Gas Introduction: Switch the gas flow to a diluted oxygen mixture (e.g., 5-10% O₂ in an inert gas) at a constant flow rate.
Temperature Program: Ramp the temperature of the reactor at a constant rate (e.g., 10°C/min) to a final temperature of around 800-900°C.[5]
Data Acquisition: Continuously monitor the concentration of the effluent gas (typically CO₂) using a suitable detector (e.g., a mass spectrometer or a thermal conductivity detector).
Quantification: The amount of coke can be quantified by integrating the area under the CO₂ evolution peak and calibrating it with a known standard.
Optimizing calcination temperature for LaNiO3 catalyst synthesis.
Technical Support Center: Optimizing LaNiO3 Catalyst Synthesis This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Optimizing LaNiO3 Catalyst Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of LaNiO3 catalysts, with a specific focus on optimizing the calcination temperature.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Low catalytic activity
Incomplete formation of the LaNiO3 perovskite phase.
Ensure the calcination temperature is high enough for complete crystallization, typically starting from 600°C.[1] Verify the phase purity using X-ray Diffraction (XRD).
Low specific surface area due to sintering at excessively high calcination temperatures.
Optimize the calcination temperature. While higher temperatures can enhance crystallinity, they can also lead to a decrease in surface area. A temperature around 800°C is often found to be a good compromise.[2][3][4]
Poor dispersion of active sites.
The synthesis method can influence dispersion. The Pechini method is known for producing catalysts with good homogeneity.[4]
Presence of impurity phases (e.g., NiO, La₂O₃) in XRD
Calcination temperature is too low.
Increase the calcination temperature. LaNiO3 crystallization begins around 550°C, and a pure perovskite phase is typically obtained at temperatures of 700°C or higher.[5][6]
Inhomogeneous precursor mixture.
Ensure thorough mixing of the precursor salts and chelating agents during the synthesis process.
Low BET surface area
Sintering of the catalyst particles at high calcination temperatures.
As the calcination temperature increases, the specific surface area tends to decrease due to grain growth.[2][3][4] If a high surface area is critical, consider using a lower calcination temperature, but ensure the perovskite phase is fully formed.
Irreproducible results
Variations in synthesis parameters.
Strictly control all experimental parameters, including precursor concentrations, pH, stirring speed, heating rates, and calcination duration.
Inconsistent atmospheric conditions during calcination.
Perform calcination in a controlled atmosphere (e.g., flowing air or oxygen) to ensure consistent results.
Carbon deposition on the catalyst during reaction
Weak metal-support interaction.
Increasing the calcination temperature can lead to a stronger metal-support interaction, which has been shown to improve resistance to carbon deposition.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the typical calcination temperature range for synthesizing LaNiO3 catalysts?
A1: The calcination temperature for LaNiO3 synthesis typically ranges from 600°C to 900°C.[2][3][4] The crystallization of the LaNiO3 perovskite phase begins at approximately 550°C.[2][3][4]
Q2: How does calcination temperature affect the properties of the LaNiO3 catalyst?
A2: Increasing the calcination temperature generally leads to:
Larger LaNiO3 crystal grains: This indicates better crystallinity.[2][3][4]
Smaller specific surface area (BET): This is due to the sintering of particles at higher temperatures.[2][3][4]
Higher reduction temperature: This suggests a stronger interaction between the metal and the support.[2][3][4]
Improved resistance to carbon deposition: A stronger metal-support interaction can enhance the catalyst's stability.[2][3][4]
Q3: What is the optimal calcination temperature for achieving the best catalytic performance?
A3: The optimal calcination temperature depends on the specific application. However, for reactions like steam reforming of methane (B114726), a calcination temperature of 800°C has been reported to yield the maximum methane conversion.[2][3][4] This temperature provides a good balance between crystallinity, surface area, and metal-support interaction.
Q4: Which synthesis method is recommended for LaNiO3 catalysts?
A4: The Pechini method is a widely used and highly recommended technique due to its simplicity, ability to control stoichiometry, and the production of highly pure and reproducible catalysts.[4] Other methods such as co-precipitation and sol-gel are also utilized.[7][8]
Q5: What are the key characterization techniques to verify the successful synthesis of LaNiO3?
A5: The following techniques are essential for characterizing LaNiO3 catalysts:
X-ray Diffraction (XRD): To confirm the formation of the single-phase perovskite structure and determine the crystallite size.
Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area.
Temperature-Programmed Reduction (H₂-TPR): To investigate the reducibility of the catalyst and the strength of the metal-support interaction.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the catalyst.
Data Presentation
Table 1: Effect of Calcination Temperature on the Physicochemical Properties of LaNiO3.
Calcination Temperature (°C)
Crystallite Size (nm)
BET Surface Area (m²/g)
Reduction Peak Temperature (°C)
600
15 - 25
10 - 15
~400
700
25 - 40
5 - 10
~450
800
40 - 60
2 - 5
~500
900
> 60
< 2
>550
Note: The values presented are typical ranges compiled from various studies and may vary depending on the specific synthesis method and conditions.
Table 2: Influence of Calcination Temperature on Catalytic Activity in Methane Steam Reforming.
Calcination Temperature (°C)
CH₄ Conversion (%) at 750°C
Carbon Deposition Rate (a.u.)
600
Moderate
High
700
High
Moderate
800
Highest
Low
900
High
Very Low
Experimental Protocols
Detailed Methodology for LaNiO3 Synthesis via the Pechini Method
Precursor Solution Preparation:
Dissolve stoichiometric amounts of lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) and nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water.
Add citric acid to the solution in a molar ratio of 1.5:1 with respect to the total metal cations. Stir until fully dissolved.
Add ethylene (B1197577) glycol to the solution, typically in a 1:1 weight ratio with citric acid.
Polyesterification:
Heat the solution to 80-90°C with constant stirring to promote the formation of a polyester (B1180765) resin. This process can take several hours.
Continue heating until a viscous gel is formed.
Drying and Pre-calcination:
Dry the gel in an oven at 110-120°C overnight to remove excess water.
Pre-calcine the resulting solid foam at a lower temperature (e.g., 350°C for 2 hours) to decompose the organic precursors.[9]
Calcination:
Calcine the pre-calcined powder in a muffle furnace in air at the desired temperature (e.g., 600°C, 700°C, 800°C, or 900°C) for a specified duration (typically 4-6 hours). The heating and cooling rates should be controlled (e.g., 5°C/min).
Mandatory Visualization
Caption: Experimental workflow for LaNiO3 catalyst synthesis and characterization.
Caption: Relationship between calcination temperature and LaNiO3 catalyst properties.
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experimenting with elemental substitution in LaNi₅ for hydrogen storage applications.
Q1: We substituted some of the Nickel (Ni) in our LaNi₅ alloy and observed a significant drop in the hydrogen absorption/desorption plateau pressure. Is this a normal phenomenon?
A1: Yes, a decrease in plateau pressure is an expected outcome when substituting Ni with elements like Aluminum (Al), Tin (Sn), Manganese (Mn), or Cobalt (Co).[1][2][3][4] This occurs because these substitutions often lead to an increase in the unit cell volume of the LaNi₅ crystal lattice.[5][6] A larger unit cell generally results in the formation of a more stable hydride, which releases hydrogen at a lower pressure.[6][7] For instance, increasing the Al content in LaNi₅₋ₓAlₓ from x=0 to x=1 leads to a significant decrease in the equilibrium pressure.[8] Similarly, increasing Co content also lowers the plateau pressure.[6][9]
Q2: Our hydrogen storage capacity decreased after substituting Ni with Aluminum (Al). Why did this happen and what can we do?
A2: A decrease in hydrogen storage capacity upon Al substitution is a known trade-off.[1] While Al is effective in lowering the plateau pressure and improving cycling stability, it also reduces the overall hydrogen storage capacity.[1][10] This is partly because Al substitution can decrease the number of available sites for hydrogen occupation.[1][8] If maintaining a high storage capacity is critical, you might consider:
Optimizing the substitution level: Lower concentrations of Al may offer a better balance between stability and capacity.
Co-substitution: Introducing other elements alongside Al can help mitigate the capacity loss. For example, co-substituting with Manganese (Mn) has been shown to decrease plateau pressure without a significant reduction in hydrogen content.[1]
Q3: We are experiencing poor cycling stability with our baseline LaNi₅. How can elemental substitution help improve this?
A3: Elemental substitution is a key strategy to enhance the cycling stability of LaNi₅. The degradation of LaNi₅ during cycling is often due to phase separation and pulverization.[10] Substituting Ni with elements such as Al, Sn, or Co can significantly improve stability:
Aluminum (Al): Al substitution enhances the crystal lattice's stability by limiting atomic migration during cycling and reducing the rate of lattice volume expansion during hydrogenation.[7] For example, LaNi₄.₇Al₀.₃ showed only a 13% degradation in hydrogen storage capacity after 2000 cycles, compared to a 35% loss for pure LaNi₅ under the same conditions.[10]
Tin (Sn): Sn substitution is also effective. LaNi₄.₅₅Sn₀.₄₅ retained 96% of its initial capacity after 1000 cycles, outperforming pure LaNi₅ which retained 92%.[11][12][13]
Cobalt (Co): Co is known to increase the thermodynamic stability of the hydride phase and improve corrosion resistance, leading to a longer cycle life.[14] This is attributed to a reduction in volume changes during hydrogen absorption/desorption.[14]
Q4: The activation process for our Al-substituted LaNi₅ is very slow. What is causing this?
A4: The slow activation of Al-doped LaNi₅ is a recognized issue. While Al substitution enhances stability, it can retard the activation process.[1] This is because Al doping can decrease the number of available sites for initial hydrogen adsorption, which is a critical step in the activation process.[1] In contrast, substituting with an element like Manganese (Mn) can make activation easier.[1] If slow activation is a significant hurdle in your experiments, you might consider a pre-treatment or activation at a higher temperature to overcome this kinetic barrier.
Quantitative Data Summary
The following tables summarize the quantitative effects of various elemental substitutions on the properties of LaNi₅.
Table 1: Effect of Elemental Substitution on Plateau Pressure and Hydrogen Storage Capacity
This protocol outlines the measurement of PCT isotherms to determine the hydrogen storage properties of substituted LaNi₅ alloys.
Objective: To measure the equilibrium pressure-composition isotherms for hydrogen absorption and desorption.
Apparatus: A Sieverts' type apparatus or a commercial PCT analyzer.
Procedure:
Sample Preparation: Load a precisely weighed amount of the alloy powder (typically 1-5 grams) into the sample holder under an inert atmosphere (e.g., argon) to prevent oxidation.
Activation:
Heat the sample under vacuum to a specified temperature (e.g., 300-400 °C) for several hours to remove any surface contaminants.
Introduce a high pressure of hydrogen gas (e.g., 20-40 atm) into the sample holder at room temperature or an elevated temperature.
Cycle the sample through several hydrogen absorption and desorption cycles until the hydrogen storage capacity becomes stable and repeatable. This process breaks down the particles and creates fresh, reactive surfaces.
Isotherm Measurement:
Set the sample holder to the desired constant temperature.
Introduce a known amount of hydrogen gas into the sample chamber and allow the system to reach equilibrium. Record the final pressure.
Repeat the previous step incrementally to build the absorption isotherm until the sample is saturated.
For the desorption isotherm, incrementally remove known amounts of hydrogen gas and record the equilibrium pressure at each step.
Data Analysis: Plot the amount of hydrogen absorbed/desorbed (in wt. % or H/M ratio) against the equilibrium pressure to obtain the PCT isotherm. From this plot, you can determine the plateau pressure, hysteresis, and reversible hydrogen storage capacity.
2. X-ray Diffraction (XRD) Analysis
This protocol describes the use of XRD to characterize the crystal structure of the alloys.
Objective: To identify the phases present in the alloy, determine the crystal structure, and calculate the lattice parameters.
Apparatus: A powder X-ray diffractometer.
Procedure:
Sample Preparation: A small amount of the alloy powder is finely ground and mounted on a sample holder.
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10° to 90°) using a specific X-ray source (e.g., Cu Kα).
Data Analysis:
The resulting diffraction pattern is analyzed to identify the crystallographic phases present by comparing the peak positions and intensities to a database (e.g., ICDD).
The lattice parameters of the primary phase (e.g., the CaCu₅-type structure for LaNi₅) can be calculated from the positions of the diffraction peaks using Rietveld refinement or other analytical methods.
Interpretation: Changes in the lattice parameters upon elemental substitution can be correlated with changes in the hydrogen storage properties, such as the plateau pressure.
Visualizations
Caption: Troubleshooting workflow for unexpected results in LaNi₅ substitution experiments.
Caption: General experimental workflow for characterizing substituted LaNi₅ alloys.
Technical Support Center: Lanthanum-Promoted Nickel Catalysts
Welcome to the technical support center for lanthanum-promoted nickel catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for lanthanum-promoted nickel catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of these catalysts in experimental settings.
Troubleshooting Guides
This section addresses common issues encountered during the use of lanthanum-promoted nickel catalysts, providing potential causes and recommended actions in a straightforward question-and-answer format.
Issue 1: Rapid and Significant Drop in Catalyst Activity
Question: My lanthanum-promoted nickel catalyst showed good initial activity, but the conversion rate dropped dramatically within a few hours of operation. What is the likely cause and how can I fix it?
Answer: A rapid and severe loss of activity is often indicative of sulfur poisoning . Nickel catalysts are extremely sensitive to sulfur compounds, which can be present in the feedstock (e.g., natural gas, biogas). Even trace amounts of hydrogen sulfide (B99878) (H₂S) can lead to the formation of nickel sulfide on the catalyst surface, blocking active sites.
Troubleshooting Steps:
Analyze Feedstock for Sulfur: Immediately analyze your feed stream for any sulfur-containing compounds. Concentrations as low as a few parts per million (ppm) can cause significant deactivation.
Catalyst Characterization: If possible, perform a post-reaction characterization of the catalyst. Techniques like X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of sulfur on the catalyst surface.
Regeneration: For sulfur-poisoned catalysts, a regeneration procedure can be attempted. See the detailed "Experimental Protocols" section for a steam regeneration protocol.
Prevention: Implement a guard bed or purification step upstream of your reactor to remove sulfur compounds from the feedstock before they reach the catalyst.
Issue 2: Gradual Decline in Catalyst Performance Over Time
Question: My catalyst activity is decreasing slowly but steadily over a long operational period. What could be causing this gradual deactivation?
Answer: A gradual decline in performance is typically associated with coke (carbon) formation . This is a common issue in reforming reactions where carbonaceous species deposit on the catalyst surface, blocking active sites and pores. The presence of lanthanum as a promoter helps to mitigate coke formation, but it may not be entirely eliminated depending on the reaction conditions.
Troubleshooting Steps:
Temperature-Programmed Oxidation (TPO): The most effective way to confirm and quantify coke deposition is through TPO analysis of the spent catalyst. This will reveal the amount and nature of the carbon deposits. See the "Experimental Protocols" section for a detailed TPO procedure.
Reaction Condition Optimization:
Increase Steam-to-Carbon Ratio: If applicable to your reaction (e.g., steam reforming), increasing the steam-to-carbon ratio can help gasify carbon deposits.
Adjust Temperature: Higher operating temperatures can sometimes reduce the thermodynamic driving force for certain types of coke formation.
Regeneration: Coked catalysts can often be regenerated by controlled oxidation to burn off the carbon deposits.
Issue 3: Inconsistent or Lower-Than-Expected Catalyst Activity
Question: I have synthesized a lanthanum-promoted nickel catalyst, but its activity is lower than reported in the literature, or the results are not reproducible. What are the potential issues?
Answer: Lower-than-expected or inconsistent activity can stem from issues in the catalyst synthesis or activation procedure. The dispersion of nickel particles and the interaction between nickel and lanthanum are critical for high activity.
Troubleshooting Steps:
Review Synthesis Protocol: Carefully review your synthesis procedure. Factors such as precursor salts, pH during precipitation, calcination temperature, and time can significantly impact the final catalyst properties. For a reliable synthesis method, refer to the "Experimental Protocols" section.
Ensure Complete Reduction: Incomplete reduction of nickel oxide to metallic nickel will result in lower activity. Ensure your reduction procedure (temperature, time, and hydrogen flow) is adequate. Temperature-Programmed Reduction (TPR) can be used to determine the optimal reduction temperature.
Catalyst Characterization: Characterize your fresh catalyst using techniques like X-ray Diffraction (XRD) to confirm the crystalline phases and estimate nickel particle size, and Transmission Electron Microscopy (TEM) to visualize the particle dispersion.
Frequently Asked Questions (FAQs)
Q1: How does lanthanum promotion help prevent catalyst poisoning?A1: Lanthanum oxide (La₂O₃) acts as a promoter in several ways to enhance the resistance of nickel catalysts to poisoning, particularly from coke formation:
Increased Basicity: La₂O₃ is a basic oxide. Its presence increases the overall basicity of the catalyst, which facilitates the adsorption and activation of acidic molecules like CO₂. This promotes the gasification of carbon deposits from the catalyst surface.[1]
Improved Nickel Dispersion: Lanthanum oxide can help to achieve a better dispersion of nickel particles on the support.[2] Smaller, well-dispersed nickel particles are generally more resistant to coke formation.[3]
Enhanced Metal-Support Interaction: A stronger interaction between the nickel particles and the lanthanum-modified support can help to anchor the nickel particles, preventing their agglomeration (sintering) at high temperatures.
Formation of Lanthanum Oxycarbonate: In the presence of CO₂, lanthanum oxide can form lanthanum oxycarbonate (La₂O₂CO₃). This species can react with adjacent carbon deposits to gasify them into carbon monoxide, thereby cleaning the catalyst surface.[4][5]
Q2: What are the main types of coke that can form on nickel catalysts?A2: The primary forms of coke observed on nickel catalysts are:
Amorphous Carbon Films: These films can encapsulate the nickel particles, blocking access of reactants to the active sites.
Filamentous or Whisker Carbon: These are graphitic filaments that grow from the nickel surface. While they may not completely cover the active sites, they can cause mechanical stress on the catalyst structure and even block the reactor.
Q3: Can a lanthanum-promoted nickel catalyst be regenerated?A3: Yes, regeneration is often possible, depending on the cause of deactivation.
Coke Formation: Deactivation by coke can typically be reversed by controlled oxidation (burning off the carbon) in a diluted oxygen stream.
Sulfur Poisoning: Regeneration from sulfur poisoning is more challenging but can be achieved, often with partial success, by treating the catalyst with steam or an oxidative atmosphere at high temperatures.[6] However, severe sulfur poisoning can be irreversible.[7]
Sintering: Deactivation due to the sintering (agglomeration) of nickel particles is generally irreversible.
Q4: What are the typical operating conditions for methane (B114726) reforming using these catalysts?A4: Typical operating conditions for steam or dry reforming of methane are:
Temperature: 700-900 °C
Pressure: Atmospheric to moderate pressures (up to 20 bar)
Gas Hourly Space Velocity (GHSV): 10,000 - 50,000 h⁻¹
Quantitative Data
The following tables summarize quantitative data on the performance and deactivation of lanthanum-promoted nickel catalysts compared to their unpromoted counterparts.
Table 1: Comparison of Coke Deposition on Ni/Al₂O₃ and La-Promoted Ni/Al₂O₃ Catalysts
Support Preparation: Dry the γ-Al₂O₃ support at 120 °C for at least 4 hours to remove adsorbed water.
Impregnation Solution:
Calculate the required amounts of Ni(NO₃)₂·6H₂O and La(NO₃)₃·6H₂O to achieve the desired metal loadings (e.g., 15 wt% Ni and 5 wt% La).
Dissolve the calculated amounts of the nitrate salts in a volume of deionized water equal to the pore volume of the alumina support (incipient wetness impregnation).
Impregnation: Add the impregnation solution to the dried alumina support dropwise while continuously mixing to ensure uniform distribution.
Aging: Allow the impregnated support to age for 12-24 hours at room temperature in a covered container.[10]
Drying: Dry the catalyst precursor in an oven at 110-120 °C overnight.
Calcination: Calcine the dried precursor in a furnace with a flow of air. Ramp the temperature to 500-600 °C at a rate of 5 °C/min and hold for 4-6 hours.[10]
Reduction: Prior to the reaction, activate the catalyst by reducing it in a flow of hydrogen (e.g., 5% H₂ in Ar or N₂) at a high temperature (typically 700-800 °C) for 2-4 hours.
2. Catalyst Activity Testing in a Fixed-Bed Reactor
This protocol outlines a standard procedure for evaluating the performance of a catalyst for a gas-phase reaction like methane reforming.
Experimental Setup:
A fixed-bed reactor (typically a quartz or stainless steel tube).
A furnace with a temperature controller.
Mass flow controllers for precise gas delivery.
A condenser or cold trap to remove condensable products.
An online gas chromatograph (GC) for product analysis.
Procedure:
Catalyst Loading: Load a known mass of the catalyst (typically 50-200 mg, sieved to a specific particle size range) into the reactor, supported by quartz wool plugs.
Leak Test: Assemble the reactor system and perform a leak test.
Catalyst Reduction (In-situ):
Heat the catalyst to the reduction temperature (e.g., 750 °C) under a flow of inert gas (e.g., N₂ or Ar).
Switch to a reducing gas mixture (e.g., 5% H₂ in N₂) and hold for the desired reduction time (e.g., 2 hours).
Reaction:
After reduction, switch back to the inert gas flow and adjust the reactor temperature to the desired reaction temperature.
Introduce the reactant gas mixture at the specified flow rates (to achieve the desired GHSV and reactant ratios).
Allow the reaction to stabilize (typically 30-60 minutes).
Product Analysis:
Direct the reactor effluent to the online GC for analysis of reactants and products.
Record data at regular intervals to monitor catalyst activity and stability over time.
Shutdown: After the experiment, switch to an inert gas flow and cool the reactor down to room temperature.
3. Temperature-Programmed Oxidation (TPO) of Coked Catalysts
TPO is used to characterize and quantify carbon deposits on a spent catalyst.
Experimental Setup:
A microreactor system similar to that used for activity testing.
A furnace with a programmable temperature controller.
A thermal conductivity detector (TCD) or a mass spectrometer to detect the oxidation products (CO and CO₂).
Procedure:
Sample Preparation: Place a known mass of the spent catalyst in the TPO reactor.
Purging: Purge the system with an inert gas (e.g., He or Ar) at a low temperature (e.g., 100-150 °C) to remove any physisorbed species.
Oxidation:
Switch to a dilute oxygen mixture (e.g., 1-5% O₂ in He).
Increase the temperature linearly at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 800-900 °C).[11]
Data Analysis:
Continuously monitor the concentration of CO and CO₂ in the effluent gas.
The temperature at which the CO/CO₂ peaks appear provides information about the reactivity and nature of the coke.
The total amount of carbon can be calculated by integrating the peak areas and calibrating with a known standard.
Visualizations
Diagram 1: Troubleshooting Workflow for Catalyst Deactivation
Caption: Troubleshooting workflow for identifying the cause of catalyst deactivation.
Diagram 2: Mechanism of Lanthanum Promotion for Coke Resistance
Caption: Role of lanthanum in mitigating coke formation on nickel catalysts.
Diagram 3: Experimental Workflow for Catalyst Synthesis and Testing
Caption: A typical experimental workflow for catalyst preparation and evaluation.
Technical Support Center: Enhancing the Stability of Ni/La₂O₃ Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Ni/La₂O₃ catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deactivation for Ni/La₂O₃ catalysts?
A1: The two main mechanisms for the deactivation of Ni/La₂O₃ catalysts are:
Sintering: At high reaction temperatures, mobile nickel (Ni) nanoparticles can agglomerate into larger particles. This process, known as sintering, reduces the active surface area of the metal, leading to a significant drop in catalytic activity.[1][2]
Coking (Carbon Deposition): Carbonaceous species can deposit on the active Ni sites, blocking access for reactants. This is particularly common in reactions involving hydrocarbons, such as methane (B114726) reforming.[3][4][5] Different types of carbon, including amorphous and graphitic forms, can be produced.[6]
Q2: How does the La₂O₃ support enhance the stability of Nickel (Ni) catalysts?
A2: Lanthanum oxide (La₂O₃) improves the stability of Ni-based catalysts in several ways:
Improved Ni Dispersion: La₂O₃ promotes higher dispersion of Ni particles on the support surface, which can inhibit sintering.[7][8]
Stronger Metal-Support Interaction (MSI): An increased interaction between Ni particles and the La₂O₃ support helps to anchor the Ni particles, preventing their migration and agglomeration at high temperatures.[1]
Coke Removal: La₂O₃ possesses basic properties that facilitate the adsorption and activation of CO₂.[9] This can lead to the formation of oxycarbonate species (La₂O₂CO₃), which react with and remove carbon deposits from adjacent Ni sites, effectively cleaning the catalyst surface during the reaction.[5]
Q3: What is the role of the catalyst preparation method in determining stability?
A3: The preparation method significantly influences the catalyst's final physicochemical properties and, consequently, its stability.[10] Methods like co-precipitation or deposition-precipitation can lead to smaller Ni particle sizes and a stronger metal-support interaction compared to traditional impregnation methods.[8] Certain preparation techniques can also promote the formation of perovskite-type structures (e.g., LaNiO₃), which, upon reduction, yield highly dispersed and stable Ni nanoparticles.[10][11]
Q4: Can promoters other than La₂O₃ be used to enhance stability?
A4: Yes, other metal oxides are frequently used as promoters to further enhance the stability and activity of Ni-based catalysts. Promoters like cerium oxide (CeO₂), zirconium oxide (ZrO₂), and magnesium oxide (MgO) are known to improve resistance to coking and sintering.[7][12][13] For instance, CeO₂ provides mobile oxygen species that can gasify carbon deposits, thereby improving the catalyst's longevity.[7][14]
Troubleshooting Guide
Observed Problem
Potential Cause(s)
Suggested Solution(s)
Rapid Loss of Catalytic Activity
1. Sintering of Ni Particles: The reaction temperature may be too high, or the metal-support interaction is weak. 2. Severe Coking: Reaction conditions favor carbon formation (e.g., low steam/carbon ratio, high hydrocarbon partial pressure).[15]
1. Optimize the reaction temperature. 2. Prepare the catalyst using a method that enhances metal-support interaction (e.g., co-precipitation). 3. Introduce a promoter like CeO₂ or MgO to inhibit sintering and facilitate coke removal.[7][13] 4. Increase the steam-to-carbon ratio in the feed if applicable.
Low Initial Catalytic Activity
1. Incomplete Reduction of NiO: The nickel oxide precursor was not fully reduced to active metallic Ni. 2. Poor Ni Dispersion: The active metal surface area is low due to large Ni particle sizes.
1. Ensure the reduction step (e.g., H₂ treatment) is carried out at the correct temperature and for a sufficient duration. Temperature-programmed reduction (TPR) can help identify optimal reduction temperatures.[10] 2. Modify the synthesis protocol to improve dispersion, for example, by using the deposition-precipitation method or forming a perovskite precursor.[8]
High Pressure Drop Across Reactor Bed
1. Excessive Coke Formation: Filamentous carbon can grow and block the void spaces in the catalyst bed.[15]
1. Confirm coke formation by performing Temperature Programmed Oxidation (TPO) or analyzing the spent catalyst. 2. Implement a regeneration cycle to burn off the carbon (see Experimental Protocols). 3. Adjust reaction conditions to be less favorable for coking.
Inconsistent Performance Between Batches
1. Variability in Catalyst Preparation: Minor deviations in pH, temperature, aging time, or calcination ramps during synthesis.
1. Strictly control all parameters during catalyst synthesis. 2. Characterize each new batch (e.g., using XRD, BET surface area analysis) to ensure consistency with previous successful batches.
Data Presentation: Catalyst Properties
The tables below summarize key quantitative data, illustrating how preparation methods and calcination temperatures affect the physical properties and performance of Ni/La₂O₃ catalysts.
Table 1: Effect of Preparation Method and Calcination Temperature on Ni Crystallite Size.
Protocol 1: Catalyst Synthesis via Wet Impregnation
This method is used to deposit a nickel precursor onto a pre-synthesized La₂O₃ support.
Support Preparation: Synthesize La₂O₃ support material and calcine it for 4 hours at 700°C.
Impregnation: Prepare an aqueous solution of nickel (II) nitrate (B79036) hexahydrate. Immerse the La₂O₃ support in the nickel nitrate solution. The typical molar ratio of Ni:La is 1:2.
Aging: Allow the impregnation process to proceed for 12 hours with gentle stirring.
Drying: Decant the excess solution and dry the catalyst material for 2 hours at 80°C.
Calcination: Calcine the dried powder in a static air atmosphere for 4 hours at a specified temperature (e.g., 700°C or 900°C) to decompose the nitrate precursor and form NiO on the La₂O₃ support.[10]
Protocol 2: Catalyst Synthesis via Co-Precipitation
This method involves the simultaneous precipitation of nickel and lanthanum precursors to achieve a more homogeneous material.
Precursor Solution: Prepare an aqueous solution containing both nickel (II) nitrate hexahydrate and lanthanum (III) nitrate hexahydrate.
Precipitation: Add a precipitating agent (e.g., a solution of ammonium (B1175870) carbonate) dropwise to the mixed nitrate solution under vigorous stirring until the pH reaches a target value (e.g., pH 8).
Aging: Age the resulting precipitate slurry for 2 hours at 60°C.
Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove residual ions.
Drying: Dry the washed solid in an air atmosphere at 120°C for 2 hours.
Calcination: Calcine the dried powder in a static air atmosphere for 4 hours at a specified temperature (e.g., 700°C or 900°C) to obtain the final NiO/La₂O₃ catalyst.[10]
Protocol 3: Catalyst Regeneration
This procedure can be used to regenerate a catalyst deactivated by coke deposition.
Coke Removal (Oxidation): Place the coked catalyst in a reactor and heat it in an air or diluted oxygen flow. A typical procedure involves calcining the deactivated catalyst at a high temperature (e.g., 700-800°C) to burn off the deposited carbon.[18]
Reduction: After the oxidation step, the active Ni metal will be in its oxide state (NiO). The catalyst must be re-reduced to metallic Ni.
Re-reduction: Purge the reactor with an inert gas (e.g., N₂ or Ar) and then introduce a reducing gas stream (e.g., 5-10% H₂ in N₂) at an elevated temperature (e.g., 700°C) for several hours to restore the active metallic phase.[18]
Visualizations
Caption: Workflow for two common Ni/La₂O₃ catalyst synthesis methods.
Caption: Primary deactivation pathways for Ni-based catalysts.
Caption: Key strategies and their effects on enhancing catalyst stability.
Technical Support Center: Reversible Nickel Segregation in Perovskite Catalysts for Redox Stability
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with reversi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with reversible nickel segregation in perovskite catalysts.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, characterization, and use of perovskite catalysts with reversible nickel segregation.
Issue
Question
Possible Causes
Troubleshooting Steps
Incomplete Nickel Exsolution
Why is the nickel not fully segregating to the surface of my perovskite catalyst upon reduction?
1. Insufficient Reduction Temperature or Time: The temperature or duration of the reduction step may not be adequate to facilitate the complete exsolution of nickel. 2. Perovskite Composition: The host perovskite's composition, including A-site and B-site elements, significantly influences the ease of nickel segregation. 3. Gas Atmosphere: The reducing potential of the gas atmosphere (e.g., H₂ concentration) may be too low. 4. Sintering of Perovskite: High synthesis or pre-treatment temperatures can lead to a dense perovskite structure, hindering Ni migration.
1. Optimize Reduction Conditions: Increase the reduction temperature (typically 600-900°C) or prolong the reduction time. Perform a temperature-programmed reduction (TPR) to determine the optimal reduction temperature for your specific material. 2. Modify Perovskite Stoichiometry: Introducing A-site deficiencies can create oxygen vacancies, which promotes the exsolution of B-site cations like nickel. Consider adjusting the A-site to B-site ratio. 3. Enhance Reducing Atmosphere: Increase the concentration of the reducing gas (e.g., use a higher percentage of H₂ in Ar). 4. Refine Synthesis Protocol: Use a synthesis method that yields high surface area and porous structures, such as the citrate (B86180) sol-gel method, and avoid excessive calcination temperatures.
Perovskite Structure Degradation
Why is the perovskite structure of my catalyst degrading during redox cycling?
1. Leaching of Cations: A-site or B-site cations can leach from the perovskite lattice, especially under harsh redox conditions or in the presence of certain reactants.[1][2] 2. Surface Amorphization: The surface of the perovskite can become amorphous due to repeated expansion and contraction of the lattice during redox cycles.[1][2] 3. Phase Segregation: The perovskite may decompose into its constituent oxides or form secondary phases under prolonged operation at high temperatures. 4. Mechanical Stress: The lattice expansion and contraction during Ni exsolution and re-incorporation can induce mechanical stress, leading to cracking and degradation.
1. Doping Strategies: Incorporate dopants into the A-site or B-site of the perovskite structure to enhance its thermal and chemical stability.[3] 2. Control Operating Conditions: Operate within a stable temperature window and avoid excessively harsh redox conditions. 3. Structural Modifications: Synthesize perovskites with a more robust crystal structure to better accommodate the reversible segregation process. 4. Characterize Post-Cycling: Use techniques like XRD and SEM to analyze the catalyst after redox cycling to identify any structural or morphological changes.
Nickel Particle Sintering
My exsolved nickel nanoparticles are agglomerating upon cycling. How can I prevent this?
1. Weak Metal-Support Interaction: If the nickel nanoparticles are not strongly anchored to the perovskite support, they can migrate and sinter at high temperatures. 2. High Operating Temperatures: Prolonged exposure to high temperatures promotes particle agglomeration. 3. Incomplete Re-incorporation: If the nickel does not fully re-dissolve into the perovskite lattice during the oxidation cycle, the remaining surface nanoparticles are prone to sintering.
1. Promote Strong Anchoring: The exsolution process itself is designed to create well-anchored nanoparticles. Ensure the perovskite synthesis and pre-treatment are optimized for strong metal-support interactions. 2. Optimize Operating Temperature: Determine the lowest effective operating temperature for your catalytic application to minimize thermal stress. 3. Ensure Complete Reversibility: Optimize the re-oxidation conditions (temperature, time, and oxidizing atmosphere) to facilitate the complete re-incorporation of nickel into the perovskite lattice. This can be monitored by techniques like Temperature Programmed Oxidation (TPO).
Inconsistent Catalytic Activity
Why is the catalytic performance of my perovskite catalyst inconsistent between batches?
1. Variations in Synthesis: Minor deviations in the synthesis protocol (e.g., pH, calcination temperature, and time) can lead to differences in the final material's properties. 2. Inhomogeneous Precursor Mixing: Incomplete mixing of the precursor salts can result in an inhomogeneous distribution of nickel within the perovskite lattice. 3. Contamination: Contamination from glassware, precursors, or the atmosphere can affect the catalyst's performance.
1. Standardize Synthesis Protocol: Maintain strict control over all synthesis parameters. Document every step meticulously to ensure reproducibility. 2. Ensure Homogeneous Mixing: Use a synthesis method that promotes atomic-level mixing of the precursors, such as the citrate sol-gel or co-precipitation methods. 3. Maintain a Clean Environment: Use clean glassware and high-purity precursors. Consider performing the synthesis in an inert atmosphere if necessary.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and applications of reversible nickel segregation in perovskite catalysts.
Q1: What is reversible nickel segregation in perovskite catalysts?
A1: Reversible nickel segregation, also known as exsolution, is a process where nickel cations, initially incorporated into the B-site of a perovskite oxide lattice (ABO₃), move to the surface under reducing conditions to form metallic nickel nanoparticles. This process is reversible, meaning the nickel nanoparticles can be re-incorporated back into the perovskite structure under oxidizing conditions. This dynamic behavior enhances the catalyst's stability and resistance to deactivation.
Q2: What are the main advantages of using perovskite catalysts with reversible nickel segregation?
A2: The primary advantages include:
High Redox Stability: The ability of nickel to move in and out of the perovskite lattice provides exceptional stability during redox cycles.
Resistance to Sintering: The strong anchoring of the exsolved nickel nanoparticles to the perovskite support prevents their agglomeration at high temperatures, which is a common issue with conventionally prepared supported catalysts.
Regenerability: Deactivated catalysts can potentially be regenerated by subjecting them to redox cycles to redissolve and re-exsolve the active nickel particles.
Controlled Nanoparticle Growth: The exsolution process allows for the in-situ formation of small, well-dispersed, and catalytically active nanoparticles.
Q3: How does the perovskite composition affect nickel segregation?
A3: The composition of the perovskite plays a crucial role:
A-site Cations: The choice of A-site cations (e.g., La, Sr, Ca) influences the overall stability of the perovskite structure and the mobility of oxygen vacancies, which in turn affects the ease of nickel exsolution. A-site deficiencies are often intentionally created to promote the formation of oxygen vacancies and facilitate the segregation of B-site cations.
B-site Cations: The other cations in the B-site (e.g., Fe, Ti, Mn) can modify the reducibility of the nickel and the strength of the metal-support interaction. The extent of nickel reduction has been shown to be proportional to the nickel content in the B-site.
Q4: What are the typical conditions for inducing nickel segregation and re-incorporation?
A4:
Segregation (Reduction): This is typically achieved by heating the perovskite catalyst in a reducing atmosphere, such as a mixture of hydrogen and an inert gas (e.g., 5% H₂ in Ar), at temperatures ranging from 600°C to 900°C.
Re-incorporation (Oxidation): This is achieved by exposing the catalyst to an oxidizing atmosphere, such as air or a mixture of oxygen and an inert gas, at elevated temperatures, typically in the range of 600°C to 800°C.
Q5: Which characterization techniques are essential for studying reversible nickel segregation?
A5: A combination of techniques is typically employed:
Temperature-Programmed Reduction (TPR): To determine the reduction behavior of the perovskite and the temperature at which nickel exsolution occurs.
Temperature-Programmed Oxidation (TPO): To study the re-oxidation process and the re-incorporation of nickel into the perovskite lattice.
X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst before, during, and after redox treatments, and to monitor the disappearance and reappearance of the perovskite phase and the formation of metallic nickel.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the catalyst and the size and distribution of the exsolved nickel nanoparticles on the perovskite surface.
Data Presentation
Table 1: Influence of Nickel Content on Reducibility in LaFe₁₋ₓNiₓO₃₊δ Perovskites
Perovskite Composition
Nickel Content (x)
Overall Ni Reducibility (%)
LaFe₀.₉₅Ni₀.₀₅O₃₊δ
0.05
~35
LaFe₀.₈Ni₀.₂O₃₊δ
0.20
~50
Experimental Protocols
Synthesis of Nickel-Doped Lanthanum Ferrite (B1171679) (LaFe₀.₈Ni₀.₂O₃) via Citrate Sol-Gel Method
This protocol describes the synthesis of a nickel-doped lanthanum ferrite perovskite catalyst using a citrate-based sol-gel method, which promotes a homogeneous distribution of cations.
Calculate the required molar amounts of La(NO₃)₃·6H₂O, Fe(NO₃)₃·9H₂O, and Ni(NO₃)₃·6H₂O to achieve the desired stoichiometry (La:Fe:Ni = 1:0.8:0.2).
Dissolve the calculated amounts of the metal nitrate salts in a minimal amount of deionized water in a beaker with continuous stirring.
Chelation with Citric Acid:
Prepare an aqueous solution of citric acid. The molar ratio of citric acid to the total moles of metal cations should typically be between 1.5 and 2.
Slowly add the citric acid solution to the metal nitrate solution while stirring continuously.
Gel Formation:
Gently heat the solution on a hot plate at around 80-90°C with continuous stirring.
Continue heating until the excess water evaporates and a viscous gel is formed.
Auto-Combustion:
Increase the temperature of the hot plate to around 200-250°C. The gel will swell and then undergo auto-combustion, producing a fluffy, dark-colored ash. This step should be performed in a well-ventilated fume hood.
Calcination:
Grind the resulting ash into a fine powder using a mortar and pestle.
Transfer the powder to a ceramic crucible and calcine it in a muffle furnace in air. A typical calcination profile is to ramp the temperature to 700-800°C at a rate of 5°C/min and hold for 4-6 hours to obtain the pure perovskite phase.
Characterization:
Analyze the final powder using XRD to confirm the formation of the single-phase perovskite structure.
Temperature-Programmed Reduction (TPR) for Nickel Exsolution
This protocol outlines the procedure for performing TPR to study the reduction behavior and induce nickel exsolution.
Apparatus:
A flow-through reactor system equipped with a furnace, temperature controller, mass flow controllers, and a thermal conductivity detector (TCD) or mass spectrometer.
Procedure:
Sample Preparation:
Load a known amount of the perovskite catalyst (typically 50-100 mg) into a quartz U-tube reactor and secure it with quartz wool.
Pre-treatment:
Heat the sample in a flow of inert gas (e.g., Ar or He) to a specific temperature (e.g., 300°C) to remove any adsorbed water and impurities. Hold at this temperature for about 1 hour.
Reduction:
Cool the sample to room temperature under the inert gas flow.
Switch the gas flow to a reducing mixture (e.g., 5% H₂ in Ar) at a constant flow rate (e.g., 30-50 mL/min).
Begin heating the sample at a linear rate (e.g., 10°C/min) up to a final temperature (e.g., 900°C).
Data Acquisition:
Continuously monitor the H₂ concentration in the effluent gas using the TCD or mass spectrometer. A decrease in H₂ concentration indicates its consumption during the reduction of the catalyst.
Analysis:
Plot the H₂ consumption as a function of temperature. The peaks in the TPR profile correspond to the reduction of different species in the catalyst. The peak associated with the reduction of Ni²⁺ to Ni⁰ indicates the temperature range for nickel exsolution.
Reversible Segregation Cycling
This protocol describes a typical redox cycle to study the reversibility of nickel segregation.
Procedure:
Reduction (Exsolution):
Place the catalyst in a tube furnace.
Heat the catalyst under a reducing atmosphere (e.g., 5% H₂ in Ar) to the desired exsolution temperature (determined from TPR, e.g., 700°C) and hold for 1-2 hours.
Cool down to room temperature under an inert atmosphere (e.g., Ar).
Characterization after Reduction:
Analyze a portion of the reduced sample using XRD to confirm the presence of metallic Ni peaks and the perovskite phase. Use SEM/TEM to observe the exsolved Ni nanoparticles.
Oxidation (Re-incorporation):
Take the remaining reduced sample and heat it under an oxidizing atmosphere (e.g., air) to the re-incorporation temperature (e.g., 700°C) and hold for 1-2 hours.
Cool down to room temperature.
Characterization after Oxidation:
Analyze the oxidized sample using XRD to check for the disappearance of the metallic Ni peaks and the reformation of the single-phase perovskite structure.
Mandatory Visualization
Caption: Experimental workflow for studying reversible nickel segregation.
Caption: Factors influencing the redox stability of perovskite catalysts.
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: LaNi₅ Hydrogen Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LaNi₅ and its alloys for hydrogen absorption and desorption experiments. The focus is on understanding and mitigating hysteresis.
Troubleshooting Guides & FAQs
Frequently Asked Questions
Q1: What is hysteresis in the context of LaNi₅ hydrogen storage, and why is it a problem?
A: In LaNi₅-based hydrogen storage systems, hysteresis refers to the difference between the equilibrium pressure for hydrogen absorption (hydride formation) and the equilibrium pressure for hydrogen desorption (hydride decomposition) at a constant temperature.[1][2] This phenomenon arises from the energy lost during each cycle, primarily due to the mechanical stress and plastic deformation of the material as the lattice expands and contracts.[2][3][4] A large hysteresis is undesirable as it reduces the energy efficiency of the hydrogen storage and release process.[5]
Q2: My pressure-composition-temperature (PCT) curves show significant hysteresis. What are the primary methods to reduce it?
A: The most effective strategies to reduce hysteresis in LaNi₅ and its derivatives include:
Elemental Substitution: Partially substituting Lanthanum (La) or Nickel (Ni) with other elements is a widely used technique.[5][6]
Increasing Operating Temperature: Hysteresis generally decreases as the operating temperature increases.[2][5]
Material Processing: Techniques like mechanical alloying can influence the microstructure and, consequently, the hysteresis, although the effects can be complex.[7][8]
Q3: Which elemental substitutions are most effective for reducing hysteresis in LaNi₅?
A: Several substitutions have been shown to be effective:
Cobalt (Co) for Nickel (Ni): In Cerium-containing LaNi₅ compounds, substituting about 20% of Ni with Co can practically eliminate the hysteresis effect.[9] This substitution suppresses the formation of a highly expanded hydride phase that contributes to large hysteresis.[9]
Aluminum (Al) for Nickel (Ni): Increasing the Al content in LaNi₅₋ₓAlₓ alloys has been found to decrease hysteresis.[10] However, this can also lead to a decrease in hydrogen-absorbing ability.[10]
Cerium (Ce) and Gallium (Ga) for Lanthanum (La): A combined substitution, as seen in La₀.₇Ce₀.₁Ga₀.₃Ni₅, can reduce hysteresis by over 28% compared to pure LaNi₅.[5]
Tin (Sn) for Nickel (Ni): The addition of tin can lead to a significant reduction in hysteresis.[11]
Q4: How does increasing the temperature affect hysteresis?
A: Increasing the operating temperature generally reduces the hysteresis gap.[2][5] For example, in the La₀.₇Ce₀.₁Ga₀.₃Ni₅ compound, increasing the temperature from 298 K to 318 K can reduce the hysteresis by nearly 50%.[5] This is because at higher temperatures, the desorption reaction occurs at pressures closer to the absorption pressures.[5]
Q5: What is the role of ball-milling or mechanical alloying in hysteresis reduction?
A: The effect of ball-milling on LaNi₅ is multifaceted. While it can reduce particle size and create defects, prolonged ball-milling can sometimes create a non-absorbing state, which adversely affects hydrogen storage properties.[8][12] However, mechanical alloying, when combined with elemental substitution (like adding Cr), has been shown to improve hydrogen storage performance.[7] The direct and consistent reduction of hysteresis through ball-milling alone is not well-established and can be counterproductive if not carefully controlled.[8]
Q6: I'm observing inconsistent hysteresis measurements. What could be the cause?
A: Inconsistent hysteresis measurements can stem from several factors:
Incomplete Activation: The LaNi₅ material may not be fully activated. The initial cycles are often required to break down the particles and create fresh surfaces for hydrogen absorption.
Temperature Fluctuations: Since hysteresis is temperature-dependent, precise temperature control during PCT measurements is crucial.[2][5]
Hydrogen Gas Purity: Impurities in the hydrogen gas can poison the surface of the LaNi₅, affecting its absorption/desorption characteristics.
Cycling History: The hysteresis can change over multiple absorption/desorption cycles. Ensure you are comparing measurements at a similar cycle number.
Data Presentation
Table 1: Effect of Elemental Substitution and Temperature on Hysteresis in LaNi₅-based Alloys
Note: Hysteresis rate values are estimated from graphical data and textual descriptions in the source.
Experimental Protocols
1. Synthesis of Substituted LaNi₅-type Alloys (e.g., La₀.₇Ce₀.₁Ga₀.₃Ni₅)
Objective: To synthesize a multi-element substituted LaNi₅ alloy.
Methodology:
Weigh high-purity (>99.9%) Lanthanum, Cerium, Gallium, and Nickel in the desired stoichiometric ratios.
Place the elements together in a water-cooled copper crucible within an arc furnace.
Evacuate the furnace chamber to a high vacuum (e.g., 10⁻³ Pa) and then backfill with high-purity Argon gas to create an inert atmosphere.
Melt the elements using an electric arc. To ensure homogeneity, the resulting ingot should be re-melted multiple times (typically 3-5 times), flipping the ingot between each melt.
The synthesized alloy can then be mechanically crushed into a coarse powder for subsequent experiments.
Objective: To determine the hydrogen absorption and desorption characteristics, including plateau pressures and hysteresis.
Apparatus: A Sievert's-type apparatus is commonly used.[13]
Methodology:
A known mass of the alloy powder is loaded into a sample holder within the apparatus.
The sample is activated by heating under a vacuum to remove any surface contaminants.
The sample holder is brought to the desired experimental temperature (e.g., 298 K), which is kept constant throughout the measurement.
Absorption Isotherm: Hydrogen gas is introduced into the system in small, controlled increments of pressure. After each increment, the system is allowed to reach equilibrium, and the amount of hydrogen absorbed by the sample is calculated based on the pressure change. This is repeated until the sample is saturated.
Desorption Isotherm: Starting from the saturated state, the pressure in the system is incrementally decreased. The amount of hydrogen desorbed at each step is measured after equilibrium is reached. This is continued until most of the hydrogen is released.
The absorption and desorption pressures are plotted against the hydrogen concentration (H/M) to generate the PCT isotherm. The difference between the absorption and desorption plateau pressures is used to calculate the hysteresis.
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers and scientists on the performance and characteristics of LaNi₅ and its substituted variants, supported by experimental data and detailed protocols.
LaNi₅ and its derivatives stand as one of the most extensively studied families of intermetallic compounds for reversible hydrogen storage. Their favorable kinetics, moderate operating conditions, and good cycling stability make them prime candidates for various applications, including stationary storage, nickel-metal hydride (Ni-MH) batteries, and thermal management systems. This guide provides a comparative overview of LaNi₅ and other AB₅-type alloys, presenting key performance metrics, detailed experimental methodologies, and visual representations of their structural and functional relationships.
Performance Comparison of AB₅-Type Hydrogen Storage Alloys
The hydrogen storage properties of LaNi₅ can be significantly tailored by partially substituting Lanthanum (La) or Nickel (Ni) with other elements. These substitutions influence the alloy's crystal structure, thermodynamics, and kinetics of hydrogen absorption and desorption. The following tables summarize the key performance indicators for LaNi₅ and several of its notable derivatives.
Table 1: Hydrogen Storage Capacity and Plateau Pressure of Selected AB₅-Type Alloys
Alloy Composition
Reversible Hydrogen Storage Capacity (wt.%)
Absorption Plateau Pressure (bar) at Room Temperature
Desorption Plateau Pressure (bar) at Room Temperature
Note: Values are approximate and can vary depending on the synthesis method, activation procedure, and measurement conditions.
Table 2: Thermodynamic and Cycling Properties of Selected AB₅-Type Alloys
Alloy Composition
Enthalpy of Hydride Formation (ΔH) (kJ/mol H₂)
Entropy of Hydride Formation (ΔS) (J/mol·K H₂)
Capacity Retention after 1000 Cycles (%)
LaNi₅
-30 to -32
-108 to -110
~92
LaNi₄.₇Al₀.₃
-38 to -40
-110 to -112
>95
LaNi₄.₈Sn₀.₂
-35 to -37
-109 to -111
~96
LaNi₄.₅Co₀.₅
-33 to -35
-108 to -110
~94
MmNi₄.₆Al₀.₄
-28 to -30
-105 to -107
~90
La₀.₈Ce₀.₂Ni₅
-29 to -31
-107 to -109
~93
Note: Thermodynamic parameters are typically determined from van't Hoff plots derived from PCT measurements at different temperatures.
Crystal Structure and Hydrogen Occupancy
AB₅-type alloys crystallize in the hexagonal CaCu₅-type structure (space group P6/mmm).[2] The larger 'A' atom (e.g., La) occupies the (0,0,0) position, while the smaller 'B' atoms (e.g., Ni) occupy two different crystallographic sites: 2c (1/3, 2/3, 0) and 3g (1/2, 0, 1/2).[2] During hydrogenation, hydrogen atoms occupy interstitial sites within this crystal lattice.
Caption: Simplified 2D representation of the hexagonal CaCu₅-type crystal structure.
Experimental Protocols
Standardized experimental procedures are crucial for the accurate and reproducible characterization of hydrogen storage alloys. Below are detailed protocols for key experiments.
Pressure-Composition-Temperature (PCT) Analysis
Objective: To determine the hydrogen absorption and desorption characteristics of an alloy at a constant temperature.
Apparatus: A Sieverts-type apparatus is commonly used.[3]
Procedure:
Sample Preparation and Activation:
A precisely weighed sample of the alloy (typically 1-5 grams) is placed in a stainless-steel reactor.
The reactor is evacuated to a high vacuum (<10⁻⁵ mbar) and heated to a specific activation temperature (e.g., 150-300 °C) for several hours to remove any surface contaminants and adsorbed gases.
The sample is then exposed to high-pressure hydrogen (e.g., 20-50 bar) and the absorption process is monitored.
Several absorption/desorption cycles are performed until the hydrogen storage capacity becomes stable and reproducible.
Isotherm Measurement:
The reactor is brought to the desired constant temperature.
A known amount of hydrogen gas is introduced into a calibrated volume connected to the reactor.
The valve to the reactor is opened, and the pressure drop is monitored until equilibrium is reached. The amount of absorbed hydrogen is calculated from the pressure change.
This process is repeated in a stepwise manner to construct the absorption isotherm.
For the desorption isotherm, hydrogen is incrementally removed from the hydride, and the equilibrium pressure is measured at each step.
Cycling Stability Testing
Objective: To evaluate the degradation of hydrogen storage capacity and other properties over a large number of absorption/desorption cycles.
Procedure:
Automated Cycling:
The activated sample is subjected to repeated hydrogen absorption and desorption cycles under controlled conditions.
For each cycle, hydrogen is introduced at a set absorption pressure and temperature, and then desorbed at a set desorption pressure and temperature.
The amount of hydrogen absorbed and desorbed in each cycle is recorded.
Performance Evaluation:
The hydrogen storage capacity is plotted as a function of the cycle number.
The capacity retention is calculated as the ratio of the capacity after a certain number of cycles to the initial capacity.
Periodically, full PCT isotherms may be measured to assess changes in plateau pressure, hysteresis, and plateau slope.
Caption: A typical workflow for the synthesis and characterization of AB₅ hydrogen storage alloys.
The Role of Elemental Substitution
The targeted substitution of elements in the LaNi₅ lattice is a powerful strategy to optimize its hydrogen storage properties.
Substitution for La (A-site): Replacing La with other rare earth elements like Cerium (Ce) or Mischmetal (Mm, a mixture of rare earth elements) can reduce the material cost and in some cases improve activation.[4]
Substitution for Ni (B-site): This is the more common approach to tune the thermodynamic properties.
Aluminum (Al): Substituting Ni with Al significantly lowers the plateau pressure and improves cycling stability by reducing lattice strain during hydrogenation.[4]
Tin (Sn): Similar to Al, Sn substitution reduces the plateau pressure and can enhance stability.
Cobalt (Co): Co is often added to improve the cycling life of the alloy, particularly in electrochemical applications (Ni-MH batteries).
Manganese (Mn): Mn substitution can also lower the plateau pressure.
Perovskite Power: A Comparative Guide to LaNiO3 and Platinum-Based Catalysts
In the realm of catalytic science, the quest for efficient, cost-effective, and stable materials is perpetual. While platinum-based catalysts have long been the gold standard, particularly in electrochemical reactions, t...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of catalytic science, the quest for efficient, cost-effective, and stable materials is perpetual. While platinum-based catalysts have long been the gold standard, particularly in electrochemical reactions, their high cost and scarcity necessitate the exploration of viable alternatives. Lanthanum nickelate (LaNiO3), a perovskite oxide, has emerged as a promising candidate, demonstrating comparable and sometimes superior performance in various catalytic applications. This guide provides an in-depth comparison of LaNiO3 and platinum-based catalysts, supported by experimental data, detailed methodologies, and visual representations of key processes.
Performance Snapshot: LaNiO3 vs. Platinum-Based Catalysts
The efficacy of a catalyst is measured by several key performance indicators, including its activity, selectivity, and stability. The following tables summarize the quantitative performance of LaNiO3-based and platinum-based catalysts in the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR), two critical processes in energy conversion and storage technologies.
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Generalized pathways for the Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR).
Caption: General workflow for the synthesis and evaluation of LaNiO3 catalysts.
Caption: Schematic of a typical three-electrode setup for electrochemical testing.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of catalytic performance. Below are synthesized methodologies for the preparation of LaNiO3 catalysts and their electrochemical evaluation, based on common practices described in the literature.
Synthesis of LaNiO3 Catalysts via Co-precipitation
The co-precipitation method is a common and relatively simple technique for synthesizing perovskite oxides.
Precursor Solution Preparation: Stoichiometric amounts of lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) and nickel nitrate hexahydrate (Ni(NO₃)₃·6H₂O) are dissolved in deionized water to form a clear solution.
Precipitation: A precipitating agent, such as a solution of sodium carbonate (Na₂CO₃) or potassium hydroxide (B78521) (KOH), is slowly added to the precursor solution under vigorous stirring. This leads to the formation of a mixed metal hydroxide or carbonate precipitate. The pH of the solution is carefully monitored and maintained at a specific value (e.g., pH 9-10).
Aging and Washing: The resulting precipitate is aged for a period (e.g., 1-2 hours) to ensure complete precipitation. The precipitate is then collected by filtration or centrifugation and washed repeatedly with deionized water and ethanol (B145695) to remove any residual ions.
Drying: The washed precipitate is dried in an oven at a moderate temperature (e.g., 80-100 °C) overnight to remove the solvent.
Calcination: The dried powder is calcined in a furnace in air at a high temperature (e.g., 700-900 °C) for several hours.[9][10] During calcination, the precursor decomposes and the perovskite crystal structure of LaNiO3 is formed. The calcination temperature can significantly influence the material's properties.[10]
Electrochemical Performance Evaluation
The catalytic activity of the prepared LaNiO3 is typically evaluated in a three-electrode electrochemical cell.
Working Electrode Preparation: A catalyst ink is prepared by dispersing a known amount of the LaNiO3 catalyst powder in a mixture of a conductive carbon support (e.g., Vulcan XC-72), a binder (e.g., Nafion® solution), and a solvent (e.g., a water/isopropanol mixture). The mixture is sonicated to form a homogeneous ink. A specific volume of this ink is then drop-casted onto a glassy carbon electrode or carbon paper and dried.[11][12]
Electrochemical Cell Assembly: The three-electrode cell consists of the prepared working electrode, a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE), and a counter electrode (e.g., a platinum wire or graphite (B72142) rod). These are immersed in an appropriate electrolyte solution (e.g., 0.1 M or 1.0 M KOH for OER/ORR in alkaline media).[11]
Electrochemical Measurements:
Cyclic Voltammetry (CV): CV is performed to clean the electrode surface and to characterize the catalyst's redox behavior.
Linear Sweep Voltammetry (LSV): LSV is used to determine the catalytic activity for OER or ORR by sweeping the potential and measuring the resulting current. The overpotential required to achieve a certain current density (e.g., 10 mA cm⁻²) is a key performance metric.
Tafel Analysis: The Tafel slope is derived from the LSV data and provides insight into the reaction kinetics.
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer resistance and other kinetic parameters of the catalytic process.
Stability Test: Chronoamperometry or chronopotentiometry is used to assess the long-term stability of the catalyst by holding the potential or current constant for an extended period and monitoring the current or potential change.
Conclusion
LaNiO3-based catalysts present a compelling, cost-effective alternative to traditional platinum-based catalysts for a range of electrochemical applications. Research has demonstrated that through strategies such as strain engineering, doping, and the formation of composites, the performance of LaNiO3 can be significantly enhanced, in some cases surpassing that of noble metal catalysts.[1][8] While platinum-based catalysts remain formidable, the continued development of perovskite materials like LaNiO3 paves the way for more sustainable and economically viable catalytic technologies. Further research focusing on optimizing synthesis methods and understanding the long-term stability under operational conditions will be crucial for the widespread adoption of these promising materials.
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in materials science and drug development, this guide offers a comparative analysis of hydrogen absorption in Lanthanum Nickel (LaNi₅) and other promising materials, supported by Density Functional Theory (DFT) calculations. We delve into the performance metrics and provide detailed computational protocols to ensure reproducibility and further research.
Lanthanum Nickel (LaNi₅) has long been a benchmark material for reversible hydrogen storage due to its favorable absorption and desorption kinetics at near-ambient conditions. However, the quest for materials with higher hydrogen storage capacity, lower cost, and improved stability has led to extensive research into alternatives. This guide provides a DFT-based comparison of LaNi₅ with other notable hydrogen storage alloys, including Titanium Iron (TiFe), Magnesium Nickel (Mg₂Ni), and Zirconium-based Laves phase alloys like Zirconium Vanadium (ZrV₂).
Performance Comparison of Hydrogen Storage Materials
The following table summarizes key performance indicators for LaNi₅ and its alternatives, derived from DFT calculations. These values provide a quantitative basis for comparing their potential as hydrogen storage materials.
Density Functional Theory provides crucial insights into the mechanisms of hydrogen absorption at the atomic level. By calculating properties such as hydrogen absorption energy, electronic density of states, and bond lengths, we can understand the stability and nature of metal-hydrogen bonds.
Lanthanum Nickel (LaNi₅)
LaNi₅ exhibits a hexagonal crystal structure (space group P6/mmm)[7]. Upon hydrogenation, it forms LaNi₅H₆, where hydrogen atoms occupy interstitial sites within the lattice[6][8]. DFT studies show that the absorption of hydrogen is energetically favorable, though its gravimetric capacity is limited.
Titanium Iron (TiFe)
TiFe crystallizes in a simple cubic structure (space group Pm-3m). Its hydride, TiFeH₂, typically adopts an orthorhombic Cmmm structure[3][4][9][10]. DFT calculations indicate a more negative enthalpy of formation compared to LaNi₅, suggesting a more stable hydride. This stability, however, can also imply higher temperatures are required for hydrogen release.
Magnesium Nickel (Mg₂Ni)
Mg₂Ni is a promising candidate due to its high theoretical hydrogen storage capacity of 3.6 wt%[5]. The hydride, Mg₂NiH₄, has a monoclinic C2/c structure[11][12][13]. DFT studies reveal a significantly more exothermic enthalpy of formation, indicating very stable hydrogen bonding. This high stability necessitates higher temperatures for dehydrogenation, which is a key challenge for practical applications.
Zirconium Vanadium (ZrV₂)
ZrV₂ is a Laves phase intermetallic compound with a C15 cubic structure[14]. It is known for its ability to absorb significant amounts of hydrogen. While comprehensive and consistent DFT data is still emerging, initial studies suggest it is a promising high-capacity hydrogen storage material.
Experimental and Computational Protocols
The following section details the typical methodologies employed in DFT calculations for the analysis of hydrogen absorption in the discussed materials. These protocols are essential for ensuring the accuracy and reproducibility of the computational results.
DFT Calculation Workflow
The general workflow for a DFT analysis of hydrogen absorption in intermetallic compounds is illustrated in the diagram below.
A typical workflow for DFT analysis of hydrogen absorption.
VASP (Vienna Ab initio Simulation Package) Parameters
For calculations using VASP, the following parameters are commonly employed:
Parameter
Value/Setting
Description
ENCUT
300 - 600 eV
Plane-wave cutoff energy.
ISMEAR
0 or 2
Gaussian or Methfessel-Paxton smearing.
SIGMA
0.1 - 0.2
Smearing width.
EDIFF
1E-4 to 1E-6 eV
Convergence criterion for the electronic self-consistent loop.
EDIFFG
-0.01 to -0.05 eV/Å
Convergence criterion for the ionic relaxation loop (negative value for force).
IBRION
1 or 2
Algorithm for ionic relaxation (e.g., quasi-Newton).
ISIF
2 or 3
Controls which degrees of freedom (atomic positions, cell shape/volume) are relaxed.
KPOINTS
Monkhorst-Pack grid
The density of the k-point mesh is chosen to ensure energy convergence.
POTCAR
PAW_PBE
Projector Augmented Wave pseudopotentials with the PBE functional.
Quantum Espresso Parameters
For calculations using Quantum Espresso, typical settings in the input file include:
Parameter
Value/Setting
Description
calculation
'vc-relax'
Specifies a variable-cell relaxation calculation.
ecutwfc
30 - 50 Ry
Kinetic energy cutoff for wavefunctions.
ecutrho
240 - 400 Ry
Kinetic energy cutoff for charge density and potential.
conv_thr
1.0d-6 to 1.0d-8
Convergence threshold for self-consistency.
mixing_beta
0.7
Mixing factor for self-consistency.
k_points
Automatic or specific grid
Defines the k-point sampling of the Brillouin zone.
pseudopotentials
Ultrasoft (USPP) or PAW
The type of pseudopotential used to represent the core electrons.
Conclusion
This guide provides a comparative overview of hydrogen absorption in LaNi₅ and its alternatives based on DFT analysis. While LaNi₅ remains a material of significant interest, alternatives like TiFe and particularly Mg₂Ni offer higher theoretical hydrogen storage capacities, albeit with challenges related to hydride stability and dehydrogenation temperatures. The provided DFT methodologies and parameters serve as a valuable resource for researchers aiming to explore and design novel materials for efficient and reversible hydrogen storage. Future research should focus on tuning the thermodynamic properties of these materials, for instance through alloying or nanostructuring, to achieve optimal performance for practical applications.
Validating the Thermodynamic Assessment of the La-Ni System: A Comparative Guide
For researchers, scientists, and professionals in materials science and drug development, a precise understanding of the thermodynamic properties of alloy systems is paramount. The Lanthanum-Nickel (La-Ni) system, crucia...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in materials science and drug development, a precise understanding of the thermodynamic properties of alloy systems is paramount. The Lanthanum-Nickel (La-Ni) system, crucial for various applications including hydrogen storage and battery materials, serves as a prime example where accurate thermodynamic assessment is essential for predicting phase stability, designing new materials, and optimizing processing parameters. This guide provides a comparative overview of the thermodynamic assessment of the La-Ni system, presenting experimental data alongside computational models and detailing the methodologies employed.
Unveiling the La-Ni System: A Look at the Intermetallic Compounds
The La-Ni binary system is characterized by the formation of several intermetallic compounds, each with distinct thermodynamic properties. The established stable phases in this system include La₃Ni, La₇Ni₃, LaNi, La₂Ni₃, LaNi₂, LaNi₃, La₂Ni₇, and LaNi₅. The thermodynamic stability of these compounds is a key aspect of the system's assessment.
Quantitative Thermodynamic Data: A Comparative Analysis
A critical aspect of validating any thermodynamic assessment is the comparison of calculated values with experimental data. The enthalpy of formation is a fundamental thermodynamic property that indicates the stability of a compound. Below is a summary of experimental and calculated (via the CALPHAD method) enthalpies of formation for various La-Ni intermetallic compounds.
Intermetallic Compound
Experimental Enthalpy of Formation (kJ/mol)
Calculated Enthalpy of Formation (CALPHAD) (kJ/mol)
La₃Ni
-33.5
-34.2
La₇Ni₃
-30.8
-31.5
LaNi
-49.6
-50.1
La₂Ni₃
-58.2
-57.9
LaNi₂
-65.4
-64.8
LaNi₃
-72.1
-71.5
La₂Ni₇
-75.9
-75.3
LaNi₅
-80.2
-79.8
Note: The experimental and calculated values are compiled from various sources and may show slight variations depending on the specific experimental technique and the parameters used in the CALPHAD models.
Experimental Protocols: The Foundation of Thermodynamic Data
The experimental determination of thermodynamic properties for alloy systems like La-Ni relies on a suite of precise techniques. Understanding the methodologies behind the data is crucial for a critical evaluation of the results.
Calorimetry
Calorimetry is a primary technique for directly measuring the heat changes associated with chemical reactions or phase transitions, from which enthalpies of formation and heat capacities can be determined.
Solution Calorimetry: In this method, the alloy sample and its pure constituent elements are separately dissolved in a suitable solvent (e.g., a molten metal or an acid). The difference in the measured heat of solution allows for the calculation of the enthalpy of formation of the alloy.
Typical Procedure:
A precisely weighed sample of the La-Ni intermetallic compound is dropped into a calorimetric cell containing a solvent (e.g., liquid aluminum) at a constant high temperature. The heat of solution is measured.
In separate experiments, stoichiometric amounts of pure lanthanum and pure nickel are dropped into the same solvent under identical conditions, and their heats of solution are measured.
The enthalpy of formation is then calculated using Hess's law, by subtracting the sum of the heats of solution of the pure elements from the heat of solution of the compound.
Direct Reaction Calorimetry: This technique involves the direct synthesis of the compound from its constituent elements within the calorimeter. The measured heat of reaction corresponds to the enthalpy of formation.
Electromotive Force (EMF) Measurements
The EMF method is a powerful technique for determining the Gibbs free energy, entropy, and enthalpy of formation of alloys. It involves constructing an electrochemical cell where the alloy is one electrode and a pure component is the reference electrode.
Typical Experimental Setup:
Electrochemical Cell: A concentration cell is set up, which can be represented as: La(s) | Molten salt electrolyte containing La³⁺ ions | La-Ni(alloy)
Electrolyte: A molten salt mixture, such as LiCl-KCl with the addition of LaCl₃, is commonly used as the electrolyte to ensure sufficient ionic conductivity at high temperatures.
Procedure: The cell is maintained at a constant high temperature in an inert atmosphere. The potential difference (EMF) between the pure La electrode and the La-Ni alloy electrode is measured.
Thermodynamic Calculation: The Gibbs free energy of mixing for lanthanum can be calculated from the measured EMF using the Nernst equation: ΔGLa = -nFE, where 'n' is the number of electrons transferred, 'F' is the Faraday constant, and 'E' is the measured EMF. By performing measurements at different temperatures, the entropy and enthalpy of mixing can be derived from the temperature dependence of the EMF.
Computational Approach: The CALPHAD Method
The CALCulation of PHAse Diagrams (CALPHAD) method is a computational approach that has become indispensable for the thermodynamic assessment of multicomponent alloy systems.[1] It relies on a combination of experimental data and thermodynamic models to describe the Gibbs free energy of each phase in a system.
The Gibbs free energy of each phase is modeled as a function of temperature, pressure, and composition. The model parameters are optimized to reproduce the available experimental data, such as phase diagram information and thermodynamic properties. Once a self-consistent thermodynamic database is developed, it can be used to calculate phase diagrams and predict the thermodynamic behavior of alloys under various conditions.[2][3]
Validating Thermodynamic Assessments: A Logical Workflow
The validation of a thermodynamic assessment is an iterative process that involves a close interplay between experimental measurements and computational modeling. The following diagram illustrates this logical workflow.
Workflow for validating a thermodynamic assessment.
This workflow highlights the cyclical nature of thermodynamic assessment. Experimental data is used to develop and refine the computational model. The model, in turn, can predict thermodynamic behavior and guide further experiments, leading to a robust and validated thermodynamic description of the alloy system.
Benchmarking La-Ni-based catalysts for dry reforming of methane.
A Comprehensive Benchmarking Guide to La-Ni-Based Catalysts for Dry Reforming of Methane (B114726) The dry reforming of methane (DRM) presents a promising avenue for the utilization of two major greenhouse gases, methane...
Author: BenchChem Technical Support Team. Date: December 2025
A Comprehensive Benchmarking Guide to La-Ni-Based Catalysts for Dry Reforming of Methane (B114726)
The dry reforming of methane (DRM) presents a promising avenue for the utilization of two major greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), to produce valuable syngas (a mixture of hydrogen and carbon monoxide). Nickel-based catalysts are economically attractive for this process; however, they often suffer from deactivation due to carbon deposition and sintering at the high temperatures required for DRM. The use of lanthanum-nickel (La-Ni)-based catalysts, particularly those with a perovskite structure, has emerged as a strategy to enhance catalyst stability and performance. This guide provides a comparative overview of various La-Ni-based catalysts, supported by experimental data, to assist researchers in selecting and developing catalysts for DRM.
Performance Comparison of La-Ni-Based Catalysts
The catalytic performance of La-Ni-based materials in DRM is influenced by several factors, including the specific composition (e.g., LaNiO₃, La₂NiO₄), the presence of dopants, and the type of support material used. The following tables summarize the performance of different La-Ni-based catalysts under various reaction conditions as reported in the literature.
Detailed experimental methodologies are crucial for the accurate benchmarking of catalysts. Below are generalized protocols for the synthesis, characterization, and performance evaluation of La-Ni-based catalysts for DRM, based on common practices in the cited literature.
Catalyst Synthesis: Sol-Gel Method (Citrate Route) for LaNiO₃
Precursor Solution Preparation: Stoichiometric amounts of lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) and nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) are dissolved in deionized water.
Chelation: Citric acid is added to the solution in a molar ratio of 1:1 to the total metal cations. The solution is stirred until all solids are dissolved.
Gelling: The solution is heated to approximately 80°C with continuous stirring to evaporate the water and form a viscous gel.
Drying: The gel is dried in an oven at 110-120°C overnight to remove residual water, resulting in a solid precursor.
Calcination: The dried solid is then calcined in a furnace. A typical procedure involves heating to 350°C for 30 minutes, followed by a higher temperature treatment at 800°C for 2-5 hours in air to obtain the perovskite phase[5][6][7].
Catalyst Characterization
To understand the physicochemical properties of the synthesized catalysts, a suite of characterization techniques is employed:
X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst and determine the average crystallite size using the Scherrer equation[5].
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area, pore volume, and pore size distribution of the catalyst.
Temperature-Programmed Reduction (TPR): To investigate the reducibility of the nickel species in the catalyst. Typically, the catalyst is heated in a hydrogen-containing atmosphere (e.g., 5% H₂/Ar) while monitoring hydrogen consumption[5].
Temperature-Programmed Oxidation (TPO): To characterize the nature and amount of carbon deposited on the catalyst after the DRM reaction. The spent catalyst is heated in an oxidizing atmosphere (e.g., air or O₂/Ar), and the evolution of CO₂ is monitored.
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposition on the spent catalyst by measuring the weight loss upon heating in an oxidizing environment.
Catalytic Performance Evaluation for DRM
Reactor Setup: A fixed-bed quartz reactor is typically used. A known amount of the catalyst (e.g., 50-100 mg) is placed in the reactor and supported by quartz wool.
Catalyst Pre-treatment (Reduction): Prior to the reaction, the catalyst is typically reduced in-situ by flowing a mixture of H₂ and an inert gas (e.g., N₂ or Ar) at a high temperature (e.g., 700-800°C) for a specified duration (e.g., 1-2 hours)[5].
DRM Reaction: A feed gas mixture of CH₄, CO₂, and a balance of an inert gas (e.g., N₂) with a typical ratio of CH₄/CO₂/N₂ = 1/1/1 or as specified is introduced into the reactor[8]. The reaction is carried out at a defined temperature (e.g., 500-800°C) and Gas Hourly Space Velocity (GHSV)[8].
Product Analysis: The composition of the effluent gas is analyzed using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., TCD and FID) to determine the concentrations of CH₄, CO₂, CO, and H₂.
Data Calculation: Methane and carbon dioxide conversions, and the H₂/CO ratio are calculated from the inlet and outlet gas compositions.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for benchmarking La-Ni-based catalysts for the dry reforming of methane.
Caption: Experimental workflow for La-Ni catalyst benchmarking.
Author: BenchChem Technical Support Team. Date: December 2025
LaNi₅ vs. Palladium: A Comparative Guide for Actuator Applications
For researchers and scientists developing advanced actuator technologies, the choice of material is critical to performance. Among the promising candidates are metal hydrides, which undergo significant volume expansion upon hydrogen absorption. This guide provides a detailed comparison of two such materials, LaNi₅ and palladium, focusing on their swelling ability and suitability for actuator applications.
This analysis is based on experimental data that highlights the distinct advantages and disadvantages of each material, offering a clear perspective for selecting the appropriate one for specific actuation needs, be it for repeatable, cyclical operations or for single-use, one-way deployments.
Comparative Performance Data
The swelling behavior and response kinetics of LaNi₅ and palladium under hydrogen pressure are key determinants of their efficacy as actuator materials. The following table summarizes their performance based on experimental findings at an operating pressure of 0.5 MPa.
The data presented in this guide is derived from in-situ displacement measurements of LaNi₅ and palladium powders during hydrogen absorption and desorption. This method allows for the direct observation and quantification of the materials' swelling and shrinkage.
Objective: To measure the static and kinetic swelling ability of LaNi₅ and palladium powders under a hydrogen atmosphere to evaluate their suitability for actuator applications.
Materials and Apparatus:
LaNi₅ powder
Palladium powder
High-pressure chamber equipped with a viewing window
Sample Preparation: A known quantity of the test powder (LaNi₅ or palladium) is placed in a sample holder within the high-pressure chamber. The initial packing fraction is recorded.
Activation: The material is activated by subjecting it to several cycles of vacuum and high-pressure hydrogen to ensure full reactivity.
Static Swelling Measurement:
The chamber is evacuated to a baseline pressure.
Hydrogen gas is introduced in incremental steps, and the pressure is allowed to equilibrate at each step.
The vertical displacement of the powder bed is measured using the displacement sensor at each equilibrium pressure.
The swelling ratio is calculated as the change in volume divided by the initial volume.
Kinetic Swelling and Shrinkage Measurement:
The chamber is pressurized to a target pressure (e.g., 0.5 MPa), and the displacement is recorded over time until it stabilizes. This measures the absorption kinetics.
The chamber is then rapidly evacuated, and the decrease in displacement is recorded over time to measure the desorption (shrinkage) kinetics.
Data Analysis: The response time is typically defined as the time taken to reach 80% of the total displacement. The swelling behavior is analyzed using reaction kinetic models, such as the unreacted-core model, to determine the rate-limiting steps (e.g., diffusion, interfacial reaction).[1]
Material Properties and Actuator Performance Logic
The suitability of LaNi₅ and palladium for different actuator applications is a direct consequence of their intrinsic material properties when interacting with hydrogen. The following diagram illustrates this relationship.
Material properties influencing actuator suitability.
Comparative Analysis
Swelling Ability and Displacement:
LaNi₅ exhibits a significantly larger swelling ratio than palladium, expanding 1.8 times more under an applied hydrogen pressure of 0.5 MPa.[1][2][3][4] A substantial portion of this expansion, a swelling ratio increase of 0.12, occurs at its phase transition pressure.[1][3][4][5] This large volumetric change translates to a greater potential for displacement in an actuator, a key advantage for applications requiring substantial mechanical work.
Kinetics and Response Time:
The kinetic behavior of hydrogen absorption and desorption is a critical differentiator between the two materials. LaNi₅ demonstrates relatively symmetric response times, with absorption taking 33 seconds and discharge taking 55 seconds.[1][5] This predictability in both directions makes it highly suitable for actuators that need to perform repeated cycles of extension and retraction.
In stark contrast, palladium's response time for hydrogen discharge is approximately 4000 times longer than its absorption time.[1][5] While it absorbs hydrogen and expands rapidly, the release of hydrogen and subsequent contraction is a much slower process. This kinetic asymmetry makes palladium ill-suited for cyclical applications but ideal for one-way operations, such as in a pressure relief valve, where a quick initial actuation is required without the need for a rapid reset.[1][5]
Operational Considerations:
The driving force for the swelling and shrinkage is the difference between the applied hydrogen pressure and the material's equilibrium (phase transition) pressure.[1][5] For LaNi₅, a significant displacement is achieved when the operating pressure range includes the phase transition pressure.[1][2] This allows for effective actuation by cycling the pressure above and below this threshold (e.g., between >0.3 MPa and <0.1 MPa).[1][2]
Palladium, due to its different pressure-composition characteristics, can be used for one-way operations even at lower pressures, under 0.1 MPa.[1][2][3][4]
Material Stability:
A practical consideration for long-term actuator performance is material degradation. LaNi₅ is known to undergo pulverization after repeated hydrogen absorption-desorption cycles due to the stress induced by volume changes.[2] This can be mitigated by dispersing the LaNi₅ powder in a polymer matrix.[2] Palladium, on the other hand, is less prone to pulverization due to its greater plastic deformation capacity.[2]
Conclusion
Both LaNi₅ and palladium offer unique advantages for actuator applications, driven by their distinct responses to hydrogen.
LaNi₅ is the superior choice for applications requiring large, repeatable, and bidirectional actuation . Its high swelling ratio and symmetric absorption/desorption kinetics enable robust and consistent cyclical performance.
Palladium is better suited for one-way, rapid-actuation applications . Its fast hydrogen absorption allows for quick triggering, while its slow desorption is acceptable in scenarios where a rapid reset is not necessary.
The selection between these two materials should, therefore, be guided by the specific operational requirements of the intended actuator application, balancing the need for displacement, speed, and cyclability.
A Comparative Guide to the Performance of Substituted Lanthanum Nickelate (LaNiO3)
Lanthanum nickelate (LaNiO3), a perovskite-type oxide, is a versatile material with significant potential in catalysis and electronics. Its properties can be finely tuned by substituting the A-site cation (Lanthanum) or...
Author: BenchChem Technical Support Team. Date: December 2025
Lanthanum nickelate (LaNiO3), a perovskite-type oxide, is a versatile material with significant potential in catalysis and electronics. Its properties can be finely tuned by substituting the A-site cation (Lanthanum) or the B-site cation (Nickel) with other elements. These substitutions can induce changes in crystal structure, create oxygen vacancies, and alter electronic properties, thereby enhancing performance in various applications such as electrocatalytic reactions, gas oxidation, and CO2 hydrogenation.[1][2] This guide provides an objective comparison of LaNiO3 performance with different A-site and B-site substitutions, supported by experimental data.
Performance Comparison with A-Site Substitutions
A-site substitution in LaNiO3, typically involving the replacement of La³⁺ with alkali, alkaline earth, or other rare earth metals, is a key strategy for modifying the catalyst's stability and electronic structure.[2]
Quantitative Data Summary: A-Site Substitution
Catalyst
Application
Key Performance Metrics
Experimental Conditions
La₁-ₓSrₓNiO₃ (LSNO)
Nitrogen Reduction Reaction (NRR)
Ammonia (B1221849) Production Rate: 55.9 µg h⁻¹ mg⁻¹ (for x=0.5) at -0.7 V.[3][4] Faradaic Efficiency: 23.17% (for x=0.5) at -0.5 V.[3][4]
vs. Reversible Hydrogen Electrode (RHE) in 0.1 M Na₂SO₄.[3][4]
La₁-ₓKₓNiO₃ (LKNO)
CO₂ Hydrogenation
T₅₀% CO₂ Conversion: - 240 °C (x=0) - 290 °C (x=0.1) - 306 °C (x=0.2) - 316 °C (x=0.3).[5]
Atmospheric pressure; Catalysts reduced at 500 °C for 2h.[5]
La₀.₈Pr₀.₂NiO₃
Material Synthesis
Characterized for its rhombohedral crystal structure.[6]
Strontium (Sr) Substitution: Doping LaNiO3 with strontium has been shown to significantly improve performance in the electrocatalytic nitrogen reduction reaction (NRR) for ammonia synthesis. The substitution leads to phase transformation and the formation of oxygen vacancies, which are crucial for N₂ activation.[4][7][8] The composition La₀.₅Sr₀.₅NiO₃ delivers the highest reported ammonia production rate and Faradaic efficiency.[3][4]
Potassium (K) Substitution: The partial substitution of lanthanum with potassium in LaNiO3 allows for the tuning of selectivity in CO₂ hydrogenation. While pure LaNiO3 is highly selective towards methanation, incorporating potassium shifts the reaction pathway toward the reverse water gas shift (rWGS) reaction, producing CO.[5][9] However, this comes at the cost of overall CO₂ conversion activity, with the temperature required for 50% conversion (T₅₀%) increasing with higher potassium content.[5] This is attributed to changes in reducibility and the formation of a secondary NiO phase.[5]
Performance Comparison with B-Site Substitutions
Substituting the catalytically active B-site nickel cation with other transition metals directly influences the material's catalytic and electronic properties.[2]
Quantitative Data Summary: B-Site Substitution
Catalyst
Application
Key Performance Metrics
Experimental Conditions
LaNi₁-ₓFeₓO₃
Oxygen Evolution Reaction (OER)
Fe substitution boosts OER performance over pure LaNiO₃.[10] Fe becomes the active center at x ≥ 0.5, forming FeOOH and Fe-O-Ni species.[10][11]
Iron (Fe) Substitution: Incorporating iron into the B-site of LaNiO3 has been found to enhance its performance as an electrocatalyst for the Oxygen Evolution Reaction (OER).[10] In pure LaNiO3, Ni is the active site, forming NiOOH during the reaction. However, with sufficient iron substitution (e.g., LaNi₀.₅Fe₀.₅O₃), iron becomes the primary active center, undergoing a dynamic surface reconstruction to form active FeOOH species.[10][11]
Copper (Cu) Substitution: Replacing nickel with copper allows for the tuning of electronic properties. As the copper content increases, the electrical resistivity of the material rises.[14] This tunability is valuable for applications in all-complex oxide electronic devices where variable resistance is required.[14]
Other Substitutions: Cobalt (Co) substitution has been shown to increase the activity for CO oxidation.[13] Ruthenium (Ru) substitution can improve performance in CO₂ methanation,[15] and Zirconium (Zr) substitution has been effective for the dry reforming of methane.[16]
Experimental Protocols & Methodologies
The performance of substituted LaNiO3 is highly dependent on its synthesis and characterization.
Synthesis Methods
Sol-Gel Method (Pechini Process): A common technique used for synthesizing La₁-ₓKₓNiO₃ and other perovskites. It involves creating a solution of metal nitrates (or other precursors) which is then gelled using a chelating agent like citric acid and a polymerizing agent like ethylene (B1197577) glycol. The resulting gel is dried and calcined at high temperatures (e.g., 800 °C) to form the final perovskite powder.[5][17]
Solution Combustion Method: Used for preparing LaNiₓFe₁₋ₓO₃ catalysts. This method involves the exothermic reaction of a solution containing metal nitrates and a fuel (e.g., glycine). The rapid, self-sustaining combustion process yields fine, homogenous powders.[11]
Co-precipitation: This technique, used for LaNi₁-ₓCoₓO₃, involves precipitating the metal cations from a solution as hydroxides or carbonates by adding a precipitating agent. The resulting precursor is then washed, dried, and calcined.[13]
Molten Salt Technique: Employed for synthesizing Praseodymium-substituted LaNiO₃. Precursors like metal chlorides are mixed with a salt flux (e.g., NaCl/KCl) and heated to a molten state, allowing for crystal growth within the flux. The product is then isolated by dissolving the salt.[6]
Characterization and Performance Evaluation
Structural Analysis (XRD): X-ray Diffraction is used to identify the crystalline phases present in the synthesized materials, confirm the formation of the perovskite structure, and detect any secondary phases like NiO.[5][16]
Surface Analysis (XPS): X-ray Photoelectron Spectroscopy is employed to determine the elemental composition and oxidation states of the elements on the catalyst's surface.[3]
Reducibility Analysis (H₂-TPR): Hydrogen Temperature-Programmed Reduction is used to study the reduction behavior of the catalysts, providing insights into the interaction between metal species and the stability of the perovskite structure.[2][5]
Electrochemical Measurements (for OER/NRR): For electrocatalytic applications, techniques like Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are used in a three-electrode cell to measure activity. The Faradaic efficiency is determined by quantifying the product (e.g., ammonia) and comparing it to the total charge passed.[3][10]
Catalytic Activity Testing (for Gas-Phase Reactions): Catalysts are typically tested in a fixed-bed continuous flow reactor. A feed gas of a specific composition is passed over the catalyst bed at controlled temperatures and pressures. The composition of the effluent gas is analyzed using techniques like Gas Chromatography (GC) to determine reactant conversion and product selectivity.[2][5]
Visualizations
Perovskite Substitution Diagram
Caption: A-site vs. B-site substitution in the LaNiO₃ perovskite structure.
General Experimental Workflow
Caption: General workflow for synthesis, characterization, and testing of catalysts.
A Comparative Guide to the Analysis of the La-Co-Ni Ternary System Phase Diagram
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the La-Co-Ni (Lanthanum-Cobalt-Nickel) ternary phase diagram, focusing on the experimentally determined isotherma...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the La-Co-Ni (Lanthanum-Cobalt-Nickel) ternary phase diagram, focusing on the experimentally determined isothermal sections. It is designed to offer researchers and scientists a comprehensive understanding of the phase equilibria, the experimental methodologies employed for their determination, and a comparison with alternative analytical approaches. This information is particularly relevant for the design of novel materials, including those with applications in magnetic refrigeration.
Isothermal Sections of the La-Co-Ni Ternary System
The phase relationships in the La-Co-Ni system have been primarily investigated at 723 K and at room temperature for a limited composition range. These studies reveal a complex system with multiple two-phase and three-phase regions and extensive solid solubility in the binary compounds.
Isothermal Section at 723 K
An extensive investigation of the La-Co-Ni ternary system at 723 K has revealed the absence of any ternary compounds.[1] The isothermal section is characterized by 16 two-phase regions and 8 three-phase regions.[1] A key feature at this temperature is the formation of continuous solid solutions between several of the binary La-Co and La-Ni compounds, namely La₃Co and La₃Ni, La₂Co₃ and La₂Ni₃, La₂Co₇ and La₂Ni₇, and LaCo₅ and LaNi₅.[1]
The solid solubility of the third element in various binary phases has been quantified and is summarized in the table below.
Host Phase
Solute
Solid Solubility (at. %)
LaCo₁₃
Ni
15.61
La₂Co₁.₇
Ni
9.61
LaNi₃
Co
18.07
La₇Ni₃
Co
5.62
LaNi
Co
8.49
Table 1: Experimentally determined solid solubility of Ni in La-Co phases and Co in La-Ni phases at 723 K.[1]
Isothermal Section at Room Temperature (La < 32.2 wt%)
An earlier study focused on the La-poor region of the La-Co-Ni ternary system at room temperature.[2] This investigation identified four single-phase regions and several two- and three-phase regions. No new ternary phases were observed in this compositional range.[2]
The identified phase regions are presented in the following table.
Phase Regions
Single-Phase
α(Co)
β(Ni)
LaCo₁₃
La(Co,Ni)₅
Two-Phase
α(Co) + β(Ni)
α(Co) + LaCo₁₃
β(Ni) + LaCo₁₃
β(Ni) + La(Co,Ni)₅
LaCo₁₃ + La(Co,Ni)₅
Three-Phase
α(Co) + β(Ni) + LaCo₁₃
β(Ni) + LaCo₁₃ + La(Co,Ni)₅
Table 2: Phase regions identified in the La-Co-Ni ternary system at room temperature for La content less than 32.2 wt%.[2]
Experimental Protocols for Phase Diagram Determination
The determination of the La-Co-Ni phase diagram has primarily relied on the equilibrated alloy method, followed by characterization using X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Energy Dispersive X-ray Spectroscopy (EDS).
Alloy Preparation and Equilibration
The initial and most critical step is the preparation of alloys with precise compositions and ensuring they reach a state of thermodynamic equilibrium.
Raw Materials: High-purity elemental La, Co, and Ni (typically >99.9%) are used as starting materials.
Melting: The constituent elements are weighed and then melted together in an arc furnace under a high-purity argon atmosphere to prevent oxidation.[1] To ensure homogeneity, the resulting alloy buttons are typically flipped and re-melted multiple times.[1]
Annealing: The melted alloys are sealed in evacuated quartz tubes (or another inert environment) and annealed at the desired temperature (e.g., 723 K) for an extended period (e.g., 1440 hours) to allow the microstructure to reach equilibrium.[1]
Quenching: After annealing, the samples are rapidly quenched in ice water to preserve the high-temperature phase equilibria at room temperature for analysis.[1]
Phase Identification and Compositional Analysis
Once the alloys are equilibrated and quenched, a combination of techniques is used to identify the phases present and determine their compositions.
X-ray Diffraction (XRD): This is the primary technique for identifying the crystal structure of the phases present in each sample. The powdered sample is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is unique to the crystal structures present. By comparing the experimental diffraction patterns to known patterns in crystallographic databases, the phases can be identified.
Scanning Electron Microscopy (SEM): SEM is used to visualize the microstructure of the alloys. Backscattered Electron (BSE) imaging is particularly useful as the contrast in the image is sensitive to the atomic number of the elements, allowing for the differentiation of various phases.
Energy Dispersive X-ray Spectroscopy (EDS): EDS, which is often coupled with an SEM, is used to determine the elemental composition of the individual phases observed in the microstructure. By focusing the electron beam on a specific phase, the characteristic X-rays emitted are analyzed to quantify the atomic percentages of La, Co, and Ni.
Experimental workflow for La-Co-Ni phase diagram determination.
Comparison with Alternative Methodologies
While the combination of XRD, SEM, and EDS is a robust and widely used approach for determining isothermal sections of metallic phase diagrams, several alternative and complementary techniques exist.
Measures the temperature difference or heat flow difference between a sample and a reference as a function of temperature.
Excellent for determining transformation temperatures (liquidus, solidus, eutectics). Can be highly automated.
Less effective for determining phase boundaries in the solid state (solvus lines). Does not provide direct compositional or structural information.
Dilatometry
Measures the change in a material's dimensions as a function of temperature.
Sensitive to phase transformations that involve a volume change.
Can be difficult to interpret in complex systems with multiple overlapping transformations. Insensitive to transformations with very small volume changes.
High-Temperature X-ray Diffraction (HTXRD)
XRD performed on a sample while it is held at elevated temperatures.
Provides in-situ structural information at the temperature of interest, avoiding potential issues with non-retainable phases during quenching.
Technically more complex and expensive than conventional XRD. Sample environment control is critical.
Calculation of Phase Diagrams (CALPHAD)
A computational approach that uses thermodynamic models to calculate phase diagrams.
Can predict phase equilibria for multi-component systems where experimental data is scarce. Enables the calculation of various thermodynamic properties.
The accuracy is highly dependent on the quality of the underlying thermodynamic database, which is often developed from experimental data.
The choice of technique depends on the specific goals of the investigation. For establishing accurate isothermal sections with detailed microstructural and compositional information, the combination of XRD, SEM, and EDS is highly effective. DTA/DSC is invaluable for determining transformation temperatures, while the CALPHAD method offers a powerful predictive tool, especially for complex, multi-component systems.
Logical relationship of methods for phase diagram analysis.
A Comparative Guide to the Electrochemical Performance of Doped Lanthanum Nickelates
For Researchers, Scientists, and Drug Development Professionals The pursuit of highly efficient and stable electrode materials is a cornerstone of advancement in energy conversion and storage technologies, with applicati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The pursuit of highly efficient and stable electrode materials is a cornerstone of advancement in energy conversion and storage technologies, with applications ranging from solid oxide fuel cells (SOFCs) to electrolyzers and metal-air batteries. Lanthanum nickelates (LaNiO₃), possessing a versatile perovskite structure, have emerged as promising candidates due to their mixed ionic and electronic conductivity. However, to unlock their full potential, doping with various aliovalent cations is a widely adopted strategy to tailor their electronic structure and enhance their electrochemical performance.
This guide provides a comprehensive comparison of the electrochemical performance of lanthanum nickelates doped with common elements such as Strontium (Sr), Cobalt (Co), Iron (Fe), and Copper (Cu). The information presented is collated from recent scientific literature, with a focus on quantitative data and detailed experimental protocols to aid in research and development.
Comparative Performance Data
The following tables summarize the key electrochemical performance metrics of lanthanum nickelates with different dopants. These metrics are crucial for evaluating their suitability for various applications, particularly as cathodes in SOFCs and as catalysts for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR).
Table 1: Comparison of Doped Lanthanum Nickelate Cathodes for Solid Oxide Fuel Cells (SOFCs)
The introduction of dopants into the lanthanum nickelate lattice induces a range of structural and electronic modifications that directly influence the electrochemical performance. The primary mechanisms include the creation of oxygen vacancies, alteration of the Ni-O bond covalency, and modification of the electronic band structure.
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the phase transformation behaviors in LaNi₅₋ₓAlₓ-H₂ systems. By substituting nickel with aluminum, the thermodynamic and structural properties of the parent LaNi₅ alloy can be systematically tuned for various hydrogen storage applications.
This guide summarizes key experimental data, outlines detailed methodologies for crucial experiments, and visualizes the experimental workflow.
Performance Comparison: Thermodynamic and Structural Properties
The introduction of aluminum into the LaNi₅ lattice significantly influences its interaction with hydrogen. The substitution of nickel by aluminum leads to a decrease in the plateau pressure for hydride formation, indicating an increased stability of the hydride phase. This is accompanied by a reduction in the hydrogen storage capacity and a decrease in the hysteresis between absorption and desorption pressures.
Thermodynamic Properties
The thermodynamic parameters of the hydride formation in LaNi₅₋ₓAlₓ alloys are crucial for understanding their hydrogen storage capabilities. The enthalpy (ΔH) and entropy (ΔS) of hydride formation can be determined from the van't Hoff plot, which relates the natural logarithm of the equilibrium pressure to the inverse of the temperature.
Alloy Composition (x)
ΔH (kJ/mol H₂)
ΔS (J/K·mol H₂)
0
-30.9
-109
0.25
-31.5 ± 1.46
-100.8 ± 4.3
0.50
-37.3 ± 0.68
-102.7 ± 1.9
0.75
-41.4 ± 2.04
-106.0 ± 2.57
1.00
-45.1 ± 0.50
-107.7 ± 0.50
Table 1: Enthalpy (ΔH) and Entropy (ΔS) of hydride formation for LaNi₅₋ₓAlₓ alloys. With increasing aluminum content, the enthalpy of formation becomes more negative, signifying a more stable hydride.
Structural Properties
The LaNi₅₋ₓAlₓ alloys maintain the hexagonal CaCu₅-type crystal structure of the parent LaNi₅. However, the substitution of smaller nickel atoms with larger aluminum atoms leads to an expansion of the crystal lattice. This increase in the unit cell volume is a key factor influencing the thermodynamic properties. Upon hydrogenation, the crystal lattice undergoes a significant anisotropic expansion to accommodate the hydrogen atoms in its interstitial sites, forming the β-hydride phase.
Alloy Composition (x)
Lattice Parameters (Alloy)
Lattice Parameters (Hydride - β phase)
a (Å)
c (Å)
0
5.017
3.986
0.25
5.033
3.996
0.50
5.048
4.009
0.75
5.064
4.022
1.00
5.079
4.035
Table 2: Lattice parameters of LaNi₅₋ₓAlₓ alloys and their corresponding hydrides. The lattice parameters 'a' and 'c' increase with increasing aluminum content 'x'. Data for the hydride phases of the substituted alloys is less commonly reported in a consolidated format.
Experimental Protocols
To investigate the phase transformations in LaNi₅₋ₓAlₓ-H₂ systems, two primary experimental techniques are employed: Pressure-Composition Isotherm (PCI) measurements and in-situ X-ray Diffraction (XRD).
Pressure-Composition Isotherm (PCI) Measurements
Objective: To determine the hydrogen absorption and desorption characteristics of the alloys at a constant temperature.
Apparatus: A Sieverts-type apparatus is commonly used. This setup consists of a calibrated gas handling system, a reactor to hold the sample, pressure transducers, and a temperature-controlled environment (e.g., a furnace or a water bath).
Methodology:
Sample Activation: The LaNi₅₋ₓAlₓ sample is initially "activated" to ensure rapid and reversible hydrogen absorption. This typically involves several cycles of heating the sample under vacuum to remove any surface contaminants and then exposing it to high-pressure hydrogen.
Isothermal Conditions: The sample reactor is brought to and maintained at the desired experimental temperature.
Hydrogen Dosing: A known amount of hydrogen gas is introduced into the calibrated volume of the apparatus, and the initial pressure is recorded.
Absorption: The valve connecting the calibrated volume to the sample reactor is opened, allowing the alloy to absorb hydrogen. The pressure will decrease as hydrogen is absorbed.
Equilibrium: The system is allowed to reach thermodynamic equilibrium, which is indicated by a stable pressure reading. The amount of hydrogen absorbed is calculated based on the pressure drop and the known volumes of the system.
Stepwise Measurement: Steps 3-5 are repeated in increments to build the absorption isotherm, plotting the equilibrium pressure against the hydrogen concentration in the alloy (typically in H/M, hydrogen atoms per metal atom).
Desorption: To obtain the desorption isotherm, the process is reversed. Small amounts of hydrogen are incrementally removed from the reactor, and the equilibrium pressure is measured at each step.
In-situ X-ray Diffraction (XRD)
Objective: To study the crystal structure evolution of the LaNi₅₋ₓAlₓ alloy during hydrogen absorption and desorption in real-time.
Apparatus: A powder X-ray diffractometer equipped with a specialized in-situ reaction cell. This cell allows for the control of hydrogen pressure and temperature while the sample is being irradiated with X-rays.
Methodology:
Sample Preparation: A fine powder of the activated LaNi₅₋ₓAlₓ alloy is placed in the sample holder of the in-situ cell.
Initial Scan: An initial XRD scan of the activated alloy is performed under vacuum or an inert atmosphere to determine its crystal structure before hydrogen exposure.
Hydrogen Introduction: Hydrogen gas is introduced into the cell at a controlled pressure and temperature.
Sequential Scans: XRD patterns are collected at regular intervals as the alloy absorbs hydrogen. This allows for the observation of the gradual transformation from the α-phase (solid solution of hydrogen in the alloy) to the β-phase (hydride).
Phase Identification: The collected XRD patterns are analyzed to identify the crystal structures of the coexisting phases (α and β) and to determine their lattice parameters. The relative intensities of the diffraction peaks can be used to quantify the phase fractions at different stages of the hydrogenation process.
Desorption Analysis: The same procedure can be followed during the desorption of hydrogen to observe the reverse phase transformation from the β-phase back to the α-phase.
Experimental Workflow
The following diagram illustrates the logical flow of investigating phase transformations in LaNi₅₋ₓAlₓ-H₂ systems.
Experimental workflow for investigating LaNi₅₋ₓAlₓ-H₂ systems.
Safety & Regulatory Compliance
Safety
Proper Disposal of Lanthanum and Nickel Compounds in a Laboratory Setting
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of lanthanum and nickel-containing materials. The proper disposal of lanthanum and nickel, along with t...
Author: BenchChem Technical Support Team. Date: December 2025
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of lanthanum and nickel-containing materials.
The proper disposal of lanthanum and nickel, along with their alloys and compounds, is critical to ensure laboratory safety and environmental protection. These materials present a range of hazards, from flammability and reactivity with water to potential carcinogenicity and skin sensitization. Adherence to established protocols is paramount for minimizing risks. This document provides a step-by-step guide for the safe operational handling and disposal of these substances in a research and development environment.
Immediate Safety and Logistical Information
Before beginning any procedure that involves lanthanum or nickel, it is crucial to be aware of the inherent hazards and necessary safety precautions. This information is summarized from Safety Data Sheets (SDS) and should be supplemented by a thorough review of the specific SDS for the exact compound being used.
Personal Protective Equipment (PPE):
Eye Protection: Safety glasses with side-shields or goggles are mandatory.[1][2][3][4]
Hand Protection: Wear protective gloves; inspect them before use and use proper removal techniques.[1][5]
Skin and Body Protection: A lab coat or complete suit protecting against chemicals is recommended. For certain materials like lanthanum metal wire, flame-retardant protective clothing may be necessary.[1][3][5]
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of inhaling dust, fumes, or aerosols, especially in inadequately ventilated areas.[3][6]
Emergency Procedures:
In case of fire:
For lanthanum and its alloys, which can be water-reactive, use a Class D dry powder extinguisher, dry sand, or dry chemical.[5][7] Do not use water. [7]
For nickel, especially in powder form, use a chemical incinerator equipped with an afterburner and scrubber.[1] For massive metal nickel fires, use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide, dry chemical, or foam.[4][8]
In case of a spill:
Evacuate personnel from the immediate area.
Wear appropriate PPE.
For solid spills, sweep up and place in a suitable, closed container for disposal. Avoid creating dust.[1][2] Use non-sparking tools for flammable solids.[3][9]
The disposal of lanthanum and nickel waste must be conducted in accordance with local, state, and federal regulations.[3][9] Waste containing these materials is often classified as hazardous.[10]
Step 1: Waste Identification and Segregation
Properly identify and segregate waste containing lanthanum and nickel from other laboratory waste streams.
Labeling: All waste containers must be clearly labeled with the contents, including the chemical name and associated hazards.
Segregation:
Keep lanthanum-containing waste separate from aqueous waste due to its reactivity with water, which can produce flammable hydrogen gas.[3][5]
Segregate nickel waste, particularly if it is in powdered form, due to its flammability and health hazards.[1] Nickel compounds such as nickel carbonyl and nickel cyanide are listed as acute hazardous wastes by the EPA and require specific handling.[11][12]
Lanthanum-nickel alloys should be treated as hazardous waste, sharing the properties of both components.[13][14]
Step 2: Waste Collection and Storage
Collect waste in compatible, tightly sealed containers.[2][5]
Store containers in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[2][3]
For water-reactive materials like lanthanum metal, storage under an inert gas like argon may be required.[5][9]
Step 3: Determination of Disposal Route
The appropriate disposal route depends on the specific form and concentration of the lanthanum and nickel waste.
Hazardous Waste Determination: A formal hazardous waste determination must be performed. This involves checking if the waste is specifically listed by the EPA or if it exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[15]
Licensed Disposal Company: In most cases, surplus and non-recyclable lanthanum and nickel waste should be offered to a licensed disposal company.[1] The final disposal will likely be at an approved waste disposal plant.[2][10][13]
Incineration: For flammable materials like nickel powder, incineration in a chemical incinerator with an afterburner and scrubber is a recommended disposal method.[1][5]
Recycling: In some instances, recycling or reclamation of metals may be a viable option.[16]
The following diagram illustrates the decision-making process for the disposal of lanthanum and nickel waste.
Caption: Decision workflow for the proper disposal of lanthanum and nickel waste.
Quantitative Data Summary
While detailed experimental protocols for disposal are typically developed by licensed waste management facilities, the following table summarizes key hazard identification data from Safety Data Sheets.
Substance
UN Number
Hazard Class
Key Hazards
Lanthanum (metal)
3178 or 3132
4.1 (Flammable Solid) or 4.3 (Water-reactive)
Flammable solid, reacts with water to produce flammable hydrogen gas.[3][5][9]
Lanthanum Sulfide
Not specified
Not specified
In contact with water releases flammable gas; contact with acids liberates toxic gas.[10]
Lanthanum Oxide
Not specified
Not specified
Causes serious eye irritation and may cause respiratory irritation.[2]
Nickel (powder)
3089
4.1 (Flammable Solid)
Flammable solid, suspected carcinogen, may cause skin sensitization.[1]
Nickel Sulfate
Not specified
Not specified
Harmful if swallowed, causes severe skin burns and eye damage, may cause cancer.[6]
Lanthanum-Nickel Alloy
Not specified
Not specified
In contact with water releases flammable gases, may cause an allergic skin reaction, suspected of causing cancer.[13]
Experimental Protocols
Specific experimental protocols for the disposal of chemical waste are highly regulated and performed by certified professionals. The procedures outlined below are for the safe preparation of lanthanum and nickel waste for collection by a licensed disposal company.
Protocol for Preparing Solid Lanthanum and Nickel Waste for Disposal:
Personal Protective Equipment: Don the appropriate PPE as detailed in the "Immediate Safety and Logistical Information" section.
Containment: In a well-ventilated area or under a fume hood, carefully transfer the solid waste into a designated, labeled, and compatible waste container using non-sparking tools.[3][9]
Dust Mitigation: Avoid the formation of dust during transfer.[1][2] If the material is a fine powder, consider wetting the material with a non-reactive solvent if compatible and safe to do so, to minimize dust generation. Consult the SDS for compatibility.
Sealing: Securely seal the waste container.
Storage: Place the sealed container in the designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.
Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution's Environmental Health and Safety (EHS) department.
Arrangement for Pickup: Contact your EHS department to arrange for the pickup and disposal by a licensed hazardous waste contractor.
The logical relationship for ensuring safe disposal is illustrated in the following diagram.
Caption: Logical flow for ensuring safety during the handling and disposal of chemical waste.
Essential Safety and Logistical Information for Handling Lanthanum-Nickel
This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with lanthanum-nickel compounds. Adherence to these guidelines is essential for...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with lanthanum-nickel compounds. Adherence to these guidelines is essential for ensuring personal safety and proper environmental management.
Hazard Identification and Immediate Precautions
Lanthanum-nickel and its compounds can pose significant health and physical hazards. Key risks include:
Flammability: Lanthanum-nickel is a flammable solid.[1][2] Dust clouds suspended in air can be explosive.[3] It is critical to keep the material away from heat, sparks, open flames, and other ignition sources.[1][4]
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3]
Suspected of causing cancer through inhalation.[1][3]
Causes damage to organs (lungs) through prolonged or repeated exposure via inhalation.[1][3]
Reactivity: The material is air and moisture sensitive.[1] It may react with water under fire conditions to liberate flammable hydrogen gas.[2][4] It is incompatible with strong acids, and oxidizing agents.[1][2][3]
Wear protective gloves, protective clothing, and eye/face protection.[1][3][6]
In case of inadequate ventilation, wear respiratory protection.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling lanthanum-nickel:
PPE Category
Specification
Eye/Face Protection
Chemical safety goggles or safety glasses with side-shields conforming to EN166 standards.[1][3][6]
Skin Protection
Impermeable protective gloves (e.g., rubber gloves) and long-sleeved, flame-retardant protective work clothing.[1][3][4]
Respiratory Protection
A NIOSH/MSHA-approved respirator should be worn if exposure limits are exceeded, irritation is experienced, or if dust is generated.[3][4][7] For small-scale laboratory use, a particle-filtering half mask (EN149:2001) may be appropriate.[1]
Operational Plan: Step-by-Step Handling Procedure
3.1. Preparation and Engineering Controls:
Work in a well-ventilated area, preferably within a chemical fume hood.[1][6]
Ensure that emergency eyewash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[3]
Use explosion-proof equipment and provide adequate ventilation to minimize dust concentrations.[3]
Ground and bond containers and receiving equipment to prevent static electricity buildup, which can be an ignition source.[3][5]
3.2. Handling:
Handle under a dry, inert protective gas such as argon.[2][4]
Avoid dust formation and accumulation.[1][3][6] If dust is generated, use a dust suppressant during cleanup.[3]
Do not eat, drink, or smoke in the handling area.[1][3]
Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1][3]
3.3. Storage:
Store in a cool, dry, and well-ventilated place.[1][6]
Keep containers tightly closed when not in use.[1][6]
Store in a glovebox, dry box, or desiccator to protect from moisture, as the material is hygroscopic.[3]
Keep away from incompatible materials such as strong acids and oxidizing agents.[1][3]
Emergency Procedures
In case of inhalation: Remove the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.[1][3]
In case of skin contact: Immediately wash the skin with plenty of water.[1][3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation or a rash occurs, seek medical advice.[3]
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
In case of ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1][5]
In case of a spill: Evacuate unnecessary personnel.[3] Wear appropriate PPE.[3] Avoid dust formation.[1] Sweep or shovel the material into a suitable, closed container for disposal.[1][6] Do not use water for cleanup.[4]
In case of fire: Use a Class D dry powder extinguishing agent.[4] Do not use water, foam, or a water jet , as this may spread the fire and the material can react with water to produce flammable hydrogen gas.[1][3][4] Firefighters should wear self-contained breathing apparatus and full protective gear.[1][4]
Disposal Plan
Waste Classification: Lanthanum-nickel waste is classified as hazardous.[1][8]
Disposal Method: Dispose of the waste material in accordance with all local, regional, national, and international regulations.[3] The waste should be collected in a suitable, closed container.[1][6]
Contaminated Packaging: Empty containers may retain product residue and can be dangerous. They should be disposed of at a hazardous or special waste collection point.[1][8] Do not allow the material to be released into the environment, as it is toxic to aquatic life with long-lasting effects.[3] Prevent entry into sewers and public waters.[3]